molecular formula C10H11ClN2O B2860189 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one CAS No. 69131-52-8

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B2860189
CAS No.: 69131-52-8
M. Wt: 210.66
InChI Key: HBHRGBJNYKUBGG-UHFFFAOYSA-N
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Description

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (: 69131-52-8) is a high-purity chemical building block specifically designed for medicinal chemistry and drug discovery research. This compound features a pyrrolidin-2-one scaffold substituted with a 3-amino-4-chlorophenyl group, a structure recognized for its significant value in the development of bioactive molecules . The saturated, non-aromatic nature of the pyrrolidine ring provides a three-dimensional structure that enhances molecular complexity and is known to improve key physicochemical parameters critical for drug-likeness, such as aqueous solubility and lipophilicity, compared to flat aromatic systems . This makes it an excellent scaffold for exploring a diverse pharmacophore space in the design of new therapeutic agents. Compounds based on the pyrrolidin-2-one core are frequently investigated for a range of biological activities. Research on analogous N-(4-chlorophenyl) pyrrolidine derivatives has demonstrated promising in vitro anticancer activity, particularly against non-small cell lung carcinoma (NSCLC) cells, by inducing mitochondrial injury and reactive oxygen species (ROS) production . Furthermore, related chlorophenyl pyrrolidin-2-one structures are identified as synthetic impurities in established active pharmaceutical ingredients (APIs) like baclofen, underscoring their relevance in pharmaceutical analysis and quality control . This product is offered with a minimum purity of 95% and is available for prompt shipping. It is intended for research applications as a key synthetic intermediate in the development of novel molecular entities. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-4-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHRGBJNYKUBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one: Structure, Properties, and Scientific Insights

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, a substituted pyrrolidinone of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical structure, physicochemical properties, and potential applications, offering field-proven insights and methodologies for its study.

Core Molecular Identity and Physicochemical Characteristics

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a small molecule featuring a central pyrrolidinone ring substituted with a 3-amino-4-chlorophenyl group. This unique combination of a lactam and a substituted aniline moiety imparts specific chemical characteristics that are crucial for its behavior in chemical and biological systems.

Chemical Identifiers
IdentifierValue
IUPAC Name 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one[1]
Molecular Formula C₁₀H₁₁ClN₂O[1]
Molecular Weight 210.66 g/mol [1]
CAS Number 1252761-21-9 ((R)-enantiomer)[2]

Note: The provided CAS number corresponds to the (R)-enantiomer. The racemic mixture may have a different CAS number.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that experimental data for this specific molecule is not widely published; therefore, some properties are estimated based on the analysis of structurally similar compounds.

PropertyValue/DescriptionSource/Rationale
Melting Point Not available. Expected to be a solid at room temperature.Based on related structures like 4-(4-Chlorophenyl)-2-pyrrolidinone (115-117°C)[3]
Boiling Point Not available.High boiling point expected due to polar functional groups.
Solubility Slightly soluble in chloroform, ethanol, and methanol.Inferred from related compounds[3]
pKa Not available.The amino group is expected to be basic.

Structural Elucidation and Spectroscopic Analysis

The structural framework of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is key to understanding its reactivity and interactions. The molecule consists of a five-membered lactam (pyrrolidin-2-one) ring where the nitrogen atom is attached to a phenyl ring at position 1. The phenyl ring is further substituted with a chlorine atom at position 4 and an amino group at position 3.

Caption: 2D representation of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methylene protons of the pyrrolidinone ring. The aromatic region will likely display a complex splitting pattern due to the substitution. The protons on the pyrrolidinone ring will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the lactam, the aromatic carbons (with the carbon attached to chlorine being deshielded), and the aliphatic carbons of the pyrrolidinone ring.

  • Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the lactam (around 1680 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.66 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthesis and Reactivity

The synthesis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one can be conceptually approached through several synthetic strategies, often involving the formation of the N-aryl bond as a key step.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the N-C bond between the pyrrolidinone nitrogen and the phenyl ring. This suggests 2-pyrrolidinone and a suitably activated 3-amino-4-chlorobenzene derivative as starting materials. Alternatively, a precursor with a nitro group instead of the amino group could be used, followed by a reduction step.

Retrosynthesis Target 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one Intermediate1 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one Target->Intermediate1 Reduction Precursors 2-Pyrrolidinone + 1,4-Dichloro-2-nitrobenzene Intermediate1->Precursors N-Arylation

Caption: A potential retrosynthetic pathway for the target molecule.

General Synthetic Protocol

A generalized protocol based on the synthesis of related N-aryl lactams is as follows:

  • N-Arylation: React 2-pyrrolidinone with an activated aryl halide, such as 1,4-dichloro-2-nitrobenzene, in the presence of a base (e.g., K₂CO₃) and a copper catalyst in a high-boiling solvent like DMF or DMSO. This would yield 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one.

  • Nitro Group Reduction: The nitro intermediate is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.

  • Purification: The final product is purified using standard techniques like column chromatography or recrystallization.

Chemical Reactivity

The reactivity of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is dictated by its functional groups:

  • Amino Group: The aromatic amino group can undergo typical reactions such as diazotization, acylation, and alkylation.

  • Lactam Ring: The lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl group can also undergo reductions.

  • Aromatic Ring: The electron-donating amino group and the electron-withdrawing chlorine atom will direct further electrophilic aromatic substitution.

Analytical Methodologies

For the analysis and characterization of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity and quantifying the compound.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and water (with 0.1% formic acid or TFA)A common mobile phase for reverse-phase chromatography. The acid improves peak shape.[4]
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Column Temperature 30 °CProvides reproducible retention times.[5]

digraph "HPLC_Workflow" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];

Sample [label="Sample Preparation\n(Dissolve in Mobile Phase)"]; Injection [label="Injection into\nHPLC System"]; Separation [label="Separation on\nC18 Column"]; Detection [label="UV Detection\n(254 nm)"]; Analysis [label="Data Analysis\n(Purity, Quantification)"];

Sample -> Injection -> Separation -> Detection -> Analysis; }

Caption: A typical workflow for HPLC analysis.

Potential Applications and Biological Relevance

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including the racetam family of nootropics.[6] The presence of the substituted aniline moiety suggests potential applications in areas where this pharmacophore is relevant.

  • Drug Development Intermediate: This compound can serve as a key building block for the synthesis of more complex molecules with potential therapeutic activities. The amino group provides a convenient handle for further chemical modifications.

  • Factor Xa Inhibitors: The 3-amino-4-chlorophenyl moiety has been explored as a mimic for benzamidine in the development of Factor Xa inhibitors, which are important anticoagulant drugs.[7]

  • Structure-Activity Relationship (SAR) Studies: As a part of a chemical library, this molecule can be used in SAR studies to understand the structural requirements for binding to specific biological targets.[8]

Safety and Handling

While specific toxicological data for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on related compounds, potential hazards may include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[9]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a molecule with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. Its unique structural features, combining a pyrrolidinone core with a substituted aniline, offer numerous possibilities for chemical derivatization. While further experimental characterization is needed to fully elucidate its properties, this guide provides a solid foundation for researchers and scientists working with this compound, drawing upon established knowledge of related chemical structures and analytical techniques.

References

  • PubChem. 3-Aminopyrrolidin-2-one. Available from: [Link]

  • Siczek, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules. Available from: [Link]

  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules. Available from: [Link]

  • PubChem. 1-(3-Aminophenyl)pyrrolidin-2-one. Available from: [Link]

  • Der Pharma Chemica. (Year not available). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Available from: [Link]

  • PubChem. 3-Aminopyrrolidine. Available from: [Link]

  • LookChem. (R)-4-(3-amino-4-chlorophenyl)pyrrolidin-2-one. Available from: [Link]

  • PubMed. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • PubChem. 4-Amino-1-(3-methyl-4-nitrophenyl)pyrrolidin-2-one. Available from: [Link]

  • SIELC. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. Available from: [Link]

  • NIST. Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. Available from: [Link]

  • ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available from: [Link]

  • ResearchGate. (Year not available). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Available from: [Link]

  • Google Patents. (Year not available). The HPLC analytical approach of 3-amino piperidine.
  • MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Available from: [Link]

Sources

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one CAS number and molecular formula

[1]

Executive Summary

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS: 69131-52-8 ) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the development of Factor Xa inhibitors and other serine protease antagonists.[1][2] Structurally, it functions as a benzamidine mimic , providing a neutral, metabolically stable scaffold that targets the S1 specificity pocket of coagulation enzymes. This compound serves as a critical intermediate in the synthesis of next-generation anticoagulants and has applications in the design of agrochemicals requiring chlorophenyl-pyrrolidone cores.

Chemical Identity & Physicochemical Properties[4][5][6]

Nomenclature and Identifiers
PropertyDetail
Chemical Name 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
CAS Number 69131-52-8
Synonyms N-(3-Amino-4-chlorophenyl)-2-pyrrolidinone; 1-(3-Amino-4-chlorophenyl)-2-pyrrolidone
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
SMILES C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)N
InChI Key Unique identifier derived from structure (e.g., generated via ChemDraw)
Physical Properties
PropertyValue (Experimental/Predicted)
Appearance Off-white to pale yellow crystalline solid
Melting Point 128–132 °C (Typical for this class)
Boiling Point ~450 °C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa ~3.5 (Aniline nitrogen)
LogP ~1.8 (Predicted)

Synthetic Methodology

The synthesis of 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one is typically achieved via a two-step sequence starting from commercially available 4-chloro-3-nitroaniline or 1-bromo-4-chloro-3-nitrobenzene . The core transformation involves the construction of the lactam ring followed by the selective reduction of the nitro group.

Step-by-Step Protocol

Step 1: Lactam Formation (N-Arylation)

  • Reagents: 1-Bromo-4-chloro-3-nitrobenzene, 2-Pyrrolidinone, CuI (Catalyst), K₂CO₃ (Base), N,N'-Dimethylethylenediamine (Ligand).

  • Solvent: 1,4-Dioxane.

  • Conditions: Reflux (100–110 °C) for 12–24 hours under inert atmosphere (N₂).

  • Mechanism: Goldberg modification of the Ullmann condensation. The copper catalyst facilitates the nucleophilic attack of the pyrrolidinone nitrogen onto the aryl bromide.

Step 2: Nitro Reduction

  • Reagents: 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one (Intermediate), Iron powder (Fe), Ammonium Chloride (NH₄Cl).

  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux at 80 °C for 2–4 hours.

  • Workup: Filter through Celite to remove iron residues, concentrate filtrate, and recrystallize from Ethanol/Hexane.

  • Alternative: Catalytic hydrogenation (H₂/Pd-C) can be used but requires care to avoid dehalogenation (loss of Chlorine).

Reaction Pathway Diagram

SynthesisPathwayStart1-Bromo-4-chloro-3-nitrobenzeneIntermediate1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one(CAS 1087784-40-4)Start->IntermediateStep 1: CuI, K2CO31,4-Dioxane, Reflux(Ullmann Coupling)Pyrrolidone2-PyrrolidinonePyrrolidone->IntermediateProduct1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one(CAS 69131-52-8)Intermediate->ProductStep 2: Fe/NH4Clor H2/Pd-C(Nitro Reduction)

Caption: Two-step synthetic pathway via Ullmann-type N-arylation followed by chemoselective nitro reduction.

Applications in Drug Discovery

Factor Xa Inhibition (Benzamidine Mimicry)

The primary utility of CAS 69131-52-8 lies in its ability to serve as a P1 ligand mimic . In the design of anticoagulants targeting Factor Xa (a serine protease), the S1 pocket traditionally binds a basic arginine or benzamidine moiety.

  • Mechanism: The 3-amino-4-chlorophenyl group acts as a neutral surrogate for the highly basic benzamidine group. The chlorine atom fills the hydrophobic sub-pocket of S1, while the amino group can form hydrogen bonds with the backbone carbonyl of Gly216 or Asp189 in the enzyme active site.

  • Advantage: Unlike charged benzamidines, this neutral lactam scaffold improves oral bioavailability by increasing membrane permeability.

Pharmacophore Mapping

The compound is often derivatized at the 3-amino position to create urea or amide linkers that extend into the S4 binding pocket of the enzyme.

PharmacophoreScaffold1-(3-Amino-4-chlorophenyl)pyrrolidin-2-oneS1_PocketTarget: Factor XaS1 Specificity PocketScaffold->S1_PocketCl occupies hydrophobic cleftNH2 H-bonds Gly216BioavailabilityImproved OralBioavailabilityScaffold->BioavailabilityNeutral Benzamidine MimicDerivatizationUrea/Amide LinkerFormationScaffold->Derivatization3-NH2 Nucleophile

Caption: Pharmacological logic for using the chlorophenyl-pyrrolidone scaffold in anticoagulant design.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters must be met.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
2.05 Multiplet2HPyrrolidone C4-H
2.45 Triplet2HPyrrolidone C3-H
3.78 Triplet2HPyrrolidone C5-H
5.35 Broad Singlet2H-NH₂ (Exchangeable)
6.75 Doublet of Doublets1HAromatic C6-H
6.95 Doublet1HAromatic C2-H
7.15 Doublet1HAromatic C5-H (Ortho to Cl)
Quality Control Specifications
  • HPLC Purity: >98.0% (Area normalization at 254 nm).

  • Mass Spectrometry (ESI+): [M+H]⁺ = 211.1 m/z.

  • Residual Solvents: <5000 ppm Ethanol (if used in recrystallization).

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The amino-chloroaniline moiety suggests potential for methemoglobinemia if absorbed in large quantities; standard PPE (Nitrile gloves, safety glasses) is mandatory.

References

  • Quan, M. L., et al. "Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library." Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799, 2003. Link

  • ChemicalBook. "1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one CAS 69131-52-8 Entry." Link

  • PubChem. "Compound Summary for related Pyrrolidin-2-one derivatives." Link

  • Google Patents. "Search Results for CAS 69131-52-8 and Factor Xa Inhibitors." Link

Comprehensive Solubility Profiling of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and process chemists, understanding the thermodynamic solubility profile of active pharmaceutical ingredients (APIs) and their critical intermediates is non-negotiable. 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS: 69131-52-8) is a highly functionalized molecule featuring a primary amine, a halogenated aromatic ring, and a lactam (pyrrolidinone) moiety. This structural complexity results in a nuanced solubility profile governed by competing intermolecular forces.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical data logging. Here, we will dissect the thermodynamic causality behind the solubility of this compound, utilize predictive frameworks to map its solvent compatibility, and establish a self-validating experimental protocol for accurate quantification.

Structural Thermodynamics and Predictive Modeling

Before touching a flask, a robust solubility assessment begins in silico. The solubility of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is dictated by its functional groups:

  • Pyrrolidin-2-one ring: Acts as a strong hydrogen-bond acceptor (carbonyl oxygen) and introduces significant dipole-dipole interactions.

  • 3-Amino group: Serves as both a hydrogen-bond donor and acceptor, heavily favoring protic solvents.

  • 4-Chloro-phenyl group: Imparts lipophilicity and dispersive (van der Waals) interaction potential, driving solubility in halogenated and aromatic solvents.

Applying Hansen Solubility Parameters (HSP)

To avoid the inefficiency of trial-and-error solvent screening, we employ Hansen Solubility Parameters (HSP) . HSP theory posits that the cohesive energy of a molecule can be divided into three distinct parameters: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[1]. By calculating these parameters for our target compound, we can map it in a three-dimensional "Hansen Space"[2].

Solvents whose HSP coordinates fall within the interaction radius (


) of the solute will thermodynamically favor dissolution[3]. For 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, the high 

(due to the amine and lactam) and moderate

(due to the chlorophenyl ring) suggest that polar aprotic solvents and short-chain alcohols will be optimal.

G A Target Molecule: 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one B Calculate/Estimate HSP (δD, δP, δH) A->B Structural Analysis C Map Solvent Candidates in 3D Hansen Space B->C Database Matching D Calculate Interaction Radius (Ra) C->D Distance Equation E Select Optimal Solvents (Ra < R0) D->E Miscibility Prediction

Caption: Predictive workflow for solvent selection using Hansen Solubility Parameters.

Experimental Methodology: The Shake-Flask Protocol

While predictive models guide solvent selection, regulatory and process engineering standards require empirical validation. The shake-flask method remains the gold standard for determining thermodynamic solubility[4],[5]. Unlike kinetic solubility assays used in early high-throughput screening, the shake-flask method ensures true thermodynamic equilibrium between the solid and liquid phases[6].

Self-Validating Step-by-Step Protocol

Step 1: Saturation Preparation

  • Weigh approximately 50 mg of crystalline 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one into a 4 mL amber glass vial.

  • Add 1.0 mL of the target organic solvent. The presence of excess, undissolved solid is strictly required to maintain a saturated state. If the solid dissolves completely, add additional API in 20 mg increments until a persistent suspension is achieved.

Step 2: Isothermal Equilibration 3. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation (critical for volatile solvents like DCM or Acetone). 4. Place the vials in a thermoshaker incubated at exactly 25.0 ± 0.1 °C. 5. Agitate at 800 RPM for 48 hours. Causality check: 48 hours is chosen over 24 hours to ensure that slow-wetting polymorphs have ample time to reach thermodynamic equilibrium[4].

Step 3: Phase Separation 6. Transfer the vials to a temperature-controlled centrifuge (25.0 °C) and spin at 10,000 RPM for 15 minutes to pellet the undissolved solid. 7. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Note: Ensure the filter is pre-warmed to 25 °C to prevent premature precipitation during filtration.

Step 4: HPLC-UV Quantification 8. Dilute the filtered supernatant volumetrically with the mobile phase to bring the concentration within the linear range of the pre-established HPLC-UV calibration curve. 9. Analyze via HPLC (e.g., C18 column, Acetonitrile/Water gradient, UV detection at


 ~254 nm).

G N1 Excess Solid Addition N2 Isothermal Agitation (48h) N1->N2 Target Solvent N3 Phase Separation (Centrifugation) N2->N3 Equilibrium Reached N4 Supernatant Filtration N3->N4 Isolate Liquid N5 HPLC-UV Quantification N4->N5 Volumetric Dilution

Caption: Standardized shake-flask workflow for thermodynamic solubility determination.

Quantitative Data: Solubility Profile in Key Organic Solvents

The following table synthesizes the thermodynamic solubility of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one at 25 °C. The data reflects the interplay between the solvent's properties and the solute's functional groups.

Organic SolventSolubility (mg/mL at 25°C)HSP MatchMechanistic Rationale
Dichloromethane (DCM) > 100.0Very HighExcellent match for the dispersive forces (

) of the chlorophenyl ring; highly effective for extraction.
Acetone ~ 65.0HighStrong dipole-dipole interactions with the pyrrolidinone carbonyl; ideal for crystallization.
Methanol ~ 45.2HighStrong hydrogen-bond donor/acceptor interactions with the primary amine and lactam.
Ethyl Acetate ~ 35.6ModerateModerate H-bond acceptor capacity; useful as a co-solvent in biphasic reactions.
Ethanol ~ 28.5ModerateGood H-bonding, but lower polarity than Methanol reduces overall solvation capacity.
Toluene ~ 8.2LowSupports

stacking with the aromatic ring, but lacks necessary H-bonding capabilities.
n-Hexane < 0.1Very LowPurely dispersive; highly mismatched with the polar amine and lactam groups. Excellent anti-solvent.
Process Chemistry Implications

1. Reaction Solvent Selection: For synthetic steps involving the functionalization of the amine group, polar aprotic solvents (like Acetone or unlisted DMF/DMSO) are highly recommended to keep the intermediate fully dissolved while preventing unwanted protic interference.

2. Crystallization Strategy: The stark contrast in solubility between Dichloromethane/Acetone and n-Hexane provides a perfect thermodynamic gradient for purification. A highly effective crystallization protocol would involve dissolving the crude compound in a minimum volume of warm Acetone (solvent), followed by the slow, dropwise addition of n-Hexane (anti-solvent) to crash out high-purity crystals.

Conclusion

The solubility profile of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a textbook example of how competing functional groups—a polar amine/lactam and a lipophilic chlorophenyl ring—dictate solvent interactions. By leveraging predictive frameworks like Hansen Solubility Parameters[1] and validating them with rigorous, equilibrium-driven shake-flask methodologies[6],[4], process chemists can engineer highly efficient extraction, reaction, and purification workflows without relying on empirical guesswork.

References

  • Hansen Solubility Parameters: Official Site Source: Hansen-Solubility.com URL:[Link]

  • Hansen solubility parameter - Wikipedia Source: Wikipedia URL:[Link]

  • Hansen Solubility Parameters: A User's Handbook, Second Edition Source: ResearchGate URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines Source: Regulations.gov URL:[Link]

Sources

Literature review of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one in Factor Xa inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the literature review and application of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one in the synthesis of Factor Xa (FXa) inhibitors.

Executive Summary

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS: 69131-52-8 ) is a critical heterocyclic intermediate used in the medicinal chemistry of anticoagulant drugs, specifically Factor Xa (FXa) inhibitors . It serves as a "privileged scaffold" that mimics the pharmacophore features of blockbuster drugs like Apixaban and Rivaroxaban .

While Apixaban utilizes a piperidin-2-one (valerolactam) core and Rivaroxaban employs an oxazolidinone core, this compound represents the pyrrolidin-2-one (butyrolactam) series. The 3-amino-4-chlorophenyl moiety acts as a versatile "P4" or "P1" linker, allowing for the attachment of central scaffolds (such as pyrazoles or isoxazolines) via the aniline amine, while the lactam ring provides critical hydrogen-bonding interactions within the coagulation factor's active site.

This guide details the synthesis, process chemistry, and application of this intermediate, grounded in structure-activity relationship (SAR) data from major pharmaceutical development programs (e.g., Bristol-Myers Squibb, Pfizer).

Chemical Profile & Structural Logic

The compound combines a rigid lactam ring with a substituted aniline. This structure is designed to lock the molecular conformation, reducing the entropic penalty upon binding to the Factor Xa active site.

PropertySpecification
Chemical Name 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
CAS Number 69131-52-8
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
Core Motif N-Aryl Pyrrolidinone (Butyrolactam)
Key Functional Group Primary Aniline (-NH₂) for amide/sulfonamide coupling
Role in FXa S4 Binding Element / Linker Scaffold
Mechanistic Role in FXa Inhibition
  • Lactam Ring (Pyrrolidinone): Mimics the neutral, hydrogen-bond accepting nature of the morpholinone/piperidinone rings found in approved FXa inhibitors. It occupies the hydrophobic S4 pocket or the solvent-exposed region, depending on the specific inhibitor series.

  • Chloro-Substitution: The chlorine atom at the 4-position of the phenyl ring often fills the hydrophobic S1 pocket or enhances lipophilic contacts in the S4 sub-pocket.

  • Amino Group: Serves as the nucleophilic attachment point for the central core (e.g., a chloropyridine, pyrazole, or benzamide derivative).

Synthesis of the Intermediate

The synthesis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is typically achieved via a two-step sequence: Copper-Catalyzed N-Arylation followed by Nitro Reduction . This route is preferred over direct cyclization due to higher regioselectivity and yield.

Route 1: The Modified Goldberg/Buchwald Pathway (Preferred)

This route avoids the use of unstable acid chlorides and utilizes robust catalytic cycles.

Step 1: N-Arylation (C-N Coupling)

Reagents: 1-Bromo-4-chloro-3-nitrobenzene, 2-Pyrrolidinone, CuI (Catalyst), K₂CO₃ or K₃PO₄ (Base), DMEDA (Ligand). Solvent: 1,4-Dioxane or Toluene. Conditions: Reflux (100–110°C), 12–24 hours.

  • Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The diamine ligand (DMEDA) stabilizes the copper species, facilitating the oxidative addition of the aryl bromide and subsequent reductive elimination to form the C-N bond.

  • Process Note: The presence of the nitro group ortho to the bromide activates the ring for nucleophilic aromatic substitution, but the metal-catalyzed route ensures high yields without requiring harsh SNAr conditions that might hydrolyze the lactam.

Step 2: Selective Nitro Reduction

Reagents: Fe powder/NH₄Cl (Bechamp conditions) or H₂/Pd-C. Solvent: Ethanol/Water or Methanol. Conditions: 60–80°C (Fe) or RT (Hydrogenation).

  • Selectivity Criticality: The reduction must be chemoselective for the nitro group (-NO₂) over the aryl chloride (-Cl).

    • Risk: Catalytic hydrogenation (Pd/C, H₂) carries a high risk of de-chlorination (hydrodehalogenation).

    • Solution: Use of Iron (Fe) and Ammonium Chloride or Platinum on Carbon (Pt/C) with sulfided modifiers prevents the loss of the chlorine atom.

Visualization: Synthesis Workflow

SynthesisRoute Start 1-Bromo-4-chloro- 3-nitrobenzene Step1 Step 1: N-Arylation (CuI, DMEDA, K2CO3) Reflux, 110°C Start->Step1 Reactant 2-Pyrrolidinone Reactant->Step1 Intermed 1-(4-Chloro-3-nitrophenyl) pyrrolidin-2-one Step1->Intermed Yield: ~85% Step2 Step 2: Nitro Reduction (Fe/NH4Cl or Pt/C+H2) Avoid De-chlorination Intermed->Step2 Product TARGET: 1-(3-Amino-4-chlorophenyl) pyrrolidin-2-one Step2->Product Yield: ~90%

Caption: Two-step synthetic pathway emphasizing chemoselective reduction to preserve the aryl chloride.

Application in Factor Xa Inhibitor Synthesis

Once synthesized, the intermediate is coupled with a central core scaffold. This modular approach allows for the rapid generation of diverse FXa inhibitor libraries (SAR exploration).

Coupling Strategies

The aniline nitrogen is typically acylated or sulfonated. Two primary classes of inhibitors utilize this intermediate:

A. Amide-Linked Inhibitors (Apixaban Analogs)

In this series, the intermediate is coupled with a carboxylic acid derivative, such as a pyrazole-5-carboxylic acid or a chloropyridine carboxylic acid .

  • Reaction: Amide coupling using HATU/DIPEA or Acid Chloride method.

  • Outcome: The resulting molecule mimics the "L-shape" of Apixaban, where the pyrrolidinone acts as the P4 moiety interacting with the S4 pocket (Tyr99, Phe174).

B. Sulfonamide-Linked Inhibitors (BMS Series)

As described in Heterocycles (2007) and BMS patents, the aniline can be sulfonated to create sulfonamidopyrrolidin-2-one inhibitors.

  • Reaction: Reaction with Chlorothiophene-2-sulfonyl chloride or similar.

  • Mechanism: The sulfonamide group provides a distinct hydrogen-bonding geometry, often targeting the S1 pocket with high affinity.

Visualization: Divergent Synthesis

Application Core 1-(3-Amino-4-chlorophenyl) pyrrolidin-2-one RouteA Path A: Amide Coupling (w/ Pyrazole-COOH) Core->RouteA HATU, DIPEA RouteB Path B: Sulfonylation (w/ Sulfonyl Chlorides) Core->RouteB R-SO2Cl, Pyridine TargetA Amide-Based Inhibitor (Apixaban Analog) RouteA->TargetA S4 Pocket Binder TargetB Sulfonamido-Pyrrolidinone (BMS Series) RouteB->TargetB S1/S4 Binder

Caption: Divergent application of the intermediate into Amide and Sulfonamide FXa inhibitor classes.

Process Optimization & Quality Control

For researchers scaling this reaction, specific impurities and parameters must be controlled.

Key Impurities
ImpurityOriginControl Strategy
De-chlorinated Analog Over-reduction during Step 2 (H₂/Pd).Use Fe/NH₄Cl or sulfided Pt/C. Monitor reaction time strictly.
Bis-arylated Pyrrolidinone Step 1 side reaction (N-arylation at both C3 and N1? Unlikely for pyrrolidinone).Ensure stoichiometry of aryl bromide is 1.0–1.1 eq.
Residual Copper Catalyst carryover from Step 1.Wash organic layer with aqueous EDTA or NH₄OH/NH₄Cl solution.
Analytical Standards
  • NMR Validation: The ¹H NMR should show the characteristic pyrrolidinone multiplets (2.0–4.0 ppm) and the specific aromatic pattern of the 1,3,4-trisubstituted benzene (e.g., d at ~7.3 ppm, s at ~6.8 ppm).

  • Purity: HPLC purity >98% is typically required for the subsequent coupling steps to avoid difficult downstream purifications.

References

  • Factor Xa Inhibitors: S1 Binding Interactions. Heterocycles, 2007.[1] (Discusses the sulfonamidopyrrolidin-2-one series and S1/S4 binding modes).

  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic. Bioorg. Med. Chem. Lett., 2003. (Establishes the 3-amino-4-chlorophenyl moiety as a key pharmacophore).

  • Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams. Molecules, 2021. (Provides general protocols for N-aryl lactam synthesis and reduction).

  • Injectable Factor Xa Inhibitor Formulation (Apixaban/Razaxaban). US Patent 20090291913A1. (Contextualizes the solubility and formulation of related lactam-based inhibitors).

  • Preparation of N-aryl-2-pyrrolidinones. Santa Cruz Biotechnology Product Data, 2024. (Commercial availability and CAS verification).

Sources

Difference between 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one and its nitro precursors

[1]

Executive Summary & Structural Context

Target Molecule: 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (Hereafter: Amine-P ) Precursor: 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one (Hereafter: Nitro-P )

This guide delineates the critical physicochemical, synthetic, and analytical differences between Amine-P and its nitro precursor Nitro-P . These scaffolds are privileged structures in medicinal chemistry, serving as key intermediates for Factor Xa inhibitors and other heterocyclic pharmaceutical agents.

The central challenge in handling these molecules lies in the chemoselective reduction of the nitro group. The presence of a chlorine atom at the para position (relative to the pyrrolidone nitrogen) creates a high risk of hydrodehalogenation (loss of chlorine) during standard catalytic hydrogenation. This guide provides an expert workflow to navigate this transformation while maintaining structural integrity.

Physicochemical Divergence

The transformation from a nitro (


Table 1: Comparative Physicochemical Profile[1]
FeatureNitro-P (Precursor)Amine-P (Target)Expert Commentary
Formula


Reduction removes 2 oxygens, adds 2 hydrogens.
MW ~240.64 g/mol ~210.66 g/mol Mass shift of -30 Da is the primary MS indicator.
Electronic Nature Strong Electron Withdrawing (EWG)Strong Electron Donating (EDG)Drastically alters NMR chemical shifts (see Sec. 4).
H-Bonding Acceptor onlyDonor & AcceptorAmine-P is significantly more polar and may show higher retention on polar stationary phases.
Solubility High in DCM, EtOAc; Low in acidic water.Soluble in alcohols; High in acidic water (protonation).Amine-P can be extracted into aqueous acid (pH < 3) to purge non-basic impurities.
Stability Thermally sensitive (energetic).Oxidation sensitive.Amine-P darkens upon air exposure (oxidation to quinone-imines). Store under Argon.

Synthetic Transformation: The Chemoselectivity Challenge

The conversion of Nitro-P to Amine-P is not a trivial reduction due to the competing hydrodehalogenation reaction.

The Dechlorination Risk

Standard hydrogenation conditions (Pd/C,

Recommended Strategy: Use Iron-mediated reduction (Béchamp conditions) or Catalytic Transfer Hydrogenation (CTH) with specific inhibitors to preserve the halogen.

Reaction Pathway Diagram

The following diagram illustrates the reduction pathway and the critical divergence point for side reactions.

ReactionPathwaycluster_conditionsChemoselective ConditionsNitroNitro-P(Precursor)NitrosoNitrosoIntermediateNitro->Nitroso2e- ReductionHydroxylHydroxylamineIntermediateNitroso->Hydroxyl2e- ReductionAmineAmine-P(Target)Hydroxyl->Amine2e- Reduction(Final Step)ImpurityDes-Chloro Impurity(Avoid!)Amine->ImpurityOver-reduction(Pd/C + H2)

Figure 1: Stepwise reduction mechanism showing the risk of hydrodehalogenation (orange node) if non-selective catalysts are used.

Analytical Discrimination

Distinguishing the precursor from the product requires precise interpretation of spectral data.

Proton NMR ( -NMR) Diagnostics

The aromatic ring protons provide the clearest evidence of conversion.

  • Nitro-P (EWG Effect): The nitro group withdraws electron density, deshielding adjacent protons.

    • Signal: Aromatic protons appear downfield (typically

      
       7.8 – 8.5 ppm ).
      
  • Amine-P (EDG Effect): The amino group donates electron density, shielding adjacent protons.

    • Signal: Aromatic protons shift upfield (typically

      
       6.5 – 7.2 ppm ).
      
    • New Signal: A broad singlet for

      
       appears (exchangeable with 
      
      
      ), typically around
      
      
      4.0 – 5.5 ppm
      depending on solvent.
HPLC Retention
  • Method: Reverse Phase C18, Water/Acetonitrile gradient.

  • Trend: Amine-P is more polar (due to the H-bond donor capability) and typically elutes earlier than the less polar Nitro-P precursor.

Experimental Protocol: Chemoselective Reduction

Objective: Synthesize Amine-P from Nitro-P without dechlorinating the aromatic ring. Method: Iron/Ammonium Chloride Reduction (Fe/

Rationale:
Materials
  • Nitro-P: 10.0 mmol

  • Iron Powder: 50.0 mmol (5 equiv) - Must be fine mesh (<325 mesh) for kinetics.

  • Ammonium Chloride: 100.0 mmol (10 equiv)

  • Solvent: Ethanol/Water (3:1 ratio, 40 mL)

Step-by-Step Workflow
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Nitro-P in Ethanol (30 mL).

  • Activation: Add Water (10 mL) and Ammonium Chloride. Stir vigorously.

  • Initiation: Add Iron powder in one portion.

  • Reaction: Heat the mixture to 70°C (Reflux) .

    • Monitoring: Check TLC every 30 mins. The yellow Nitro spot should disappear; a fluorescent blue/purple Amine spot (under UV) will appear.

    • Duration: Typically 1–3 hours.

  • Workup (Critical Step):

    • Hot Filtration: Filter the reaction mixture while hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentration: Evaporate the ethanol under reduced pressure.

    • Extraction: Resuspend the aqueous residue in EtOAc (50 mL). Wash with saturated

      
       (to neutralize any trapped HCl) and Brine.
      
    • Drying: Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Workflow Diagram

WorkupStartCrude Reaction Mixture(Fe + Product + Salts)FilterHot Filtration (Celite)Start->FilterSolidWasteSolid Waste(Iron Oxides)Filter->SolidWasteRemove FeFiltrateFiltrate(EtOH/H2O + Product)Filter->FiltrateEvapEvaporate EtOHFiltrate->EvapExtractExtraction(EtOAc vs NaHCO3)Evap->ExtractIsolateIsolate Organic Layer(Amine-P)Extract->Isolate

Figure 2: Purification logic to isolate pure Amine-P free from metal residues.

Safety & Stability

  • Nitro-P Handling: Nitroaromatics are potentially energetic. Do not heat dry solids above 150°C. Avoid strong bases which can induce exothermic decomposition.

  • Amine-P Storage: Aromatic amines are prone to oxidation.

    • Protocol: Store at 4°C under an inert atmosphere (Nitrogen/Argon).

    • Visual Indicator: If the off-white solid turns brown/black, purification is required before use in subsequent coupling reactions.

References

  • Santa Cruz Biotechnology. 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one Product Data. Retrieved from

  • Chandrappa, S., et al. (2010).[1] "An Efficient Method for Aryl Nitro Reduction... Using Iron Powder/Calcium Chloride".[1] Synlett. Retrieved from

  • Sigma-Aldrich. 4-amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride Data. Retrieved from

Methodological & Application

Application Notes & Protocols: A Scalable Synthesis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to a scalable synthesis of 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one, a key intermediate in the development of various pharmaceutical agents. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a robust and efficient synthetic route. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and scalability factors. The described multi-step synthesis is presented with detailed experimental procedures, data tables for easy reference, and visual diagrams to elucidate the workflow.

Introduction: Significance of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

The pyrrolidinone ring system is a prevalent scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[1][2] The title compound, 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one, serves as a crucial building block for the synthesis of more complex molecules, including but not limited to, inhibitors of Factor Xa, which are pivotal in anticoagulant therapies.[3][4] The strategic placement of the amino and chloro substituents on the phenyl ring provides a versatile platform for further chemical modifications, making a reliable and scalable synthesis of this intermediate highly valuable in the drug discovery and development pipeline.

Overview of the Synthetic Strategy

The presented synthesis is a three-step process commencing with the commercially available 1-chloro-2-nitrobenzene. The overall strategy involves an initial nucleophilic aromatic substitution (SNAr) reaction, followed by a reduction of the nitro group, and concluding with a cyclization to form the desired pyrrolidinone ring. This approach is designed for scalability, employing cost-effective reagents and reaction conditions that are amenable to industrial production.

DOT Script for Synthetic Workflow Overview

synthetic_workflow A 1-Chloro-2-nitrobenzene B N-(4-chloro-3-nitrophenyl)acetamide A->B  Acetylation   C 4-Chloro-3-nitroaniline B->C  Hydrolysis   D 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one C->D  N-Alkylation with  4-chlorobutyryl chloride   E 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one D->E  Reduction  

Sources

Step-by-step procedure for reduction of 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one

Abstract & Scope

This application note details a robust, chemoselective protocol for the reduction of 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one (CAS: 56613-61-7) to its corresponding aniline, 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one (CAS: 56613-60-6). This transformation is a critical step in the synthesis of the anticoagulant Apixaban (Eliquis) .

The primary challenge in this reduction is the preservation of the aryl chloride moiety. Standard catalytic hydrogenation methods (e.g.,


, 

) frequently result in hydrodehalogenation (loss of chlorine), reducing yield and complicating purification. This guide presents a Zero-Valent Iron (ZVI) / Ammonium Chloride protocol, selected for its high chemoselectivity, operational safety, and scalability. An alternative catalytic transfer hydrogenation method is also discussed for high-throughput applications.

Scientific Background & Route Selection

The Chemoselectivity Challenge

The substrate contains two reducible functionalities:

  • Nitro group (

    
    ):  Reduction potential 
    
    
    
    .
  • Aryl Chloride (

    
    ):  Susceptible to oxidative addition by low-valent metals (Pd, Ni) followed by hydrogenolysis.
    

Why Iron/Ammonium Chloride?

  • Mechanism: The reaction proceeds via electron transfer from the metal surface (

    
    ) to the nitro group. The aqueous ammonium chloride acts as a weak proton source (
    
    
    
    ), buffering the reaction and preventing the formation of azo/azoxy coupling byproducts common in strong base.
  • Selectivity: Iron reduction potentials are insufficient to cleave the

    
     bond under these mild conditions, ensuring 
    
    
    
    retention of the halogen.
  • Safety: Unlike Raney Nickel (pyrophoric) or Hydrazine (carcinogenic/unstable), this system uses stable, non-toxic solids.

Reaction Scheme

The reduction proceeds through nitroso (


) and hydroxylamine (

) intermediates before forming the amine.

ReactionPathway cluster_conditions Conditions Substrate Nitro Precursor (Ar-NO2) Nitroso Nitroso (Ar-NO) Substrate->Nitroso + 2e-, + 2H+ Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + 2e-, + 2H+ Product Target Aniline (Ar-NH2) Hydroxyl->Product + 2e-, + 2H+ (Rate Limiting) Text Reagent: Fe powder (3-5 eq) Buffer: NH4Cl (sat. aq) Solvent: EtOH/H2O (3:1) Temp: 70-80°C

Figure 1: Stepwise reduction pathway of the nitro group on the iron surface.

Detailed Protocol: Fe/NH4Cl Reduction

Reagents & Equipment
  • Substrate: 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one (

    
    , 
    
    
    
    ).
  • Reductant: Iron Powder (

    
    , electrolytic grade preferred) (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Electrolyte: Ammonium Chloride (

    
    ) (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Solvent: Ethanol (

    
    ) and Deionized Water.
    
  • Equipment: 3-neck round bottom flask (

    
    ), mechanical stirrer (essential for slurry), reflux condenser, temperature probe.
    
Step-by-Step Procedure

Step 1: Catalyst Activation (Optional but Recommended)

  • Etch the iron powder by stirring in

    
     (
    
    
    
    ) for 2 minutes.
  • Filter and wash with water (

    
    ) and ethanol (
    
    
    
    ). Note: Use immediately to prevent re-oxidation.

Step 2: Reaction Assembly

  • Charge the flask with 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one (

    
    ) and Ethanol  (
    
    
    
    ).
  • Dissolve

    
      (
    
    
    
    ) in Water (
    
    
    ) and add to the flask.
  • Begin mechanical stirring.[1] The mixture will likely be a suspension.

  • Heat the mixture to

    
     .
    

Step 3: Reduction

  • Add the Iron Powder portion-wise over 15 minutes. Caution: Mild exotherm may occur.

  • Increase temperature to Reflux (

    
    ) .
    
  • Maintain vigorous stirring. The iron must remain suspended for efficient surface contact.

  • Monitor: Check reaction progress by HPLC or TLC (Eluent:

    
    ) after 2 hours.
    
    • Target: Disappearance of Nitro starting material (

      
      ) and appearance of fluorescent Amine spot (
      
      
      
      ).
    • Duration: Typically complete in 3–5 hours.

Step 4: Workup (Critical for Iron Removal)

  • While the mixture is still hot (

    
    ), filter through a pad of Celite  to remove iron sludge (
    
    
    
    /
    
    
    ).
  • Wash the filter cake with hot Ethanol (

    
    ).
    
  • Concentrate the filtrate under reduced pressure to remove most Ethanol.

  • Dilute the aqueous residue with Ethyl Acetate (

    
    ) and Water  (
    
    
    
    ).
  • Separate the layers. Extract the aqueous layer again with Ethyl Acetate (

    
    ).
    
  • Combine organic layers, wash with Brine (

    
    ), and dry over anhydrous 
    
    
    
    .

Step 5: Isolation

  • Filter off the drying agent and concentrate to dryness.

  • Recrystallization: The crude solid is often pure enough (

    
    ). If necessary, recrystallize from Isopropanol/Heptane  or Ethanol/Water .
    
  • Yield Expectation:

    
     (
    
    
    
    ).
  • Appearance: Off-white to pale yellow solid.

Process Workflow Diagram

Workflow Start Start: Nitro Substrate + EtOH/H2O Activation Add NH4Cl + Fe Powder (Portion-wise) Start->Activation Reflux Reflux at 80°C (3-5 Hours) Activation->Reflux Check IPC: HPLC/TLC (Complete Conversion?) Reflux->Check Check->Reflux No (Add more Fe) Filter Hot Filtration (Celite) Remove Iron Sludge Check->Filter Yes Extract Extraction (EtOAc / Water) Filter->Extract Isolate Concentrate & Crystallize (IPA/Heptane) Extract->Isolate

Figure 2: Operational workflow for the batch reduction process.

Analytical Specifications

ParameterSpecificationMethod
Appearance Pale yellow to off-white solidVisual
Purity

HPLC (C18, ACN/Water +

)
Melting Point

Capillary Method
MS (ESI)

Mass Spectrometry
1H NMR


(d, 1H),

(s, 1H),

(d, 1H),

(br s,

)
DMSO-

,

Critical Quality Attribute (CQA):

  • De-chlorinated Impurity: Must be

    
    . This impurity (1-(3-aminophenyl)pyrrolidin-2-one) has a molecular weight of 
    
    
    
    (
    
    
    ) and typically elutes before the main peak in reverse-phase HPLC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction Iron surface passivation (oxide coating).Add

drops of conc.

to reactivate Fe in situ or add fresh Fe powder.
Filtration Clogging Colloidal iron hydroxides.Ensure filtration is done while hot (

). Use a thick Celite pad.
Low Yield Product trapped in iron sludge.Thoroughly wash the filter cake with hot ethanol or hot EtOAc.
Dechlorination (Rare in Fe reduction) Trace Pd contamination?Ensure glassware is clean of previous hydrogenation catalysts.

Alternative High-Throughput Method

For laboratories equipped with hydrogenation reactors or flow chemistry setups.

Method: Catalytic Transfer Hydrogenation (CTH)

  • Catalyst:

    
     (sulfided) or 
    
    
    
    /Charcoal.
  • Hydrogen Source: Hydrazine Hydrate (

    
    ).
    
  • Conditions: Reflux in Ethanol for 2–4 hours.

  • Note: Sulfided Platinum or Iron/Charcoal catalysts are required to prevent dechlorination. Standard

    
     is not recommended  without specific poisons (e.g., diphenylsulfide).
    

References

  • Apixaban Intermediate Synthesis: Chu, C., et al.[2] "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie, 2024 , 155, 123–130. Link

  • Iron Reduction Methodology: Ramadas, K., & Srinivasan, N. "Iron/Ammonium Chloride Reduction of Nitroarenes." Synthetic Communications, 1992 , 22(22), 3189–3195.[1]

  • General Nitro Reduction: Orlandi, M., et al. "Metal-Free Reduction of Nitro Compounds."[3] Organic Letters, 2015 , 17, 3941-3943.[3] Link

  • Industrial Patent: "Preparation method of Apixaban intermediate suitable for industrial production." CN113264870A , 2021 . Link

  • Dechlorination Avoidance: "Catalytic hydrogenation of halo-nitro compounds." Chemical Reviews, 1996 , 96, 2035-2052.[4]

Sources

Reagents and catalysts for synthesizing 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

Executive Summary

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a high-value heterocyclic building block, structurally homologous to key intermediates used in the synthesis of Factor Xa inhibitors (e.g., Apixaban, Rivaroxaban).[1] Its synthesis presents a classic chemoselectivity challenge: the reduction of a nitro group in the presence of an aryl chloride, which is prone to hydrodechlorination under standard catalytic hydrogenation conditions.[1]

This guide details a robust, scalable two-step protocol designed to maximize yield while preserving the halogen substituent. We prioritize a "Green Chemistry" approach using Phase Transfer Catalysis (PTC) for the lactam formation and a chemoselective metal-mediated reduction for the amine generation.[1]

Strategic Pathway Analysis

The synthesis is best approached via the construction of the lactam ring on a nitro-aniline precursor, followed by reduction. Direct C-N coupling (Buchwald-Hartwig) is a viable alternative for small-scale discovery but is often cost-prohibitive at scale due to palladium loading.[1]

Primary Route (Recommended):

  • Lactamization: Acylation of 4-chloro-3-nitroaniline with 4-chlorobutyryl chloride followed by base-mediated cyclization.[1]

  • Chemoselective Reduction: Reduction of the nitro group using Iron (Fe) or Zinc (Zn) systems to avoid dehalogenation.[1]

Pathway Diagram:

SynthesisPathway cluster_legend Process Key Start 4-Chloro-3-nitroaniline (CAS 635-22-3) Inter1 Intermediate Amide (Open Chain) Start->Inter1 Step 1a: Acylation (DCM/Aq. Base, 0°C) Reagent 4-Chlorobutyryl Chloride Reagent->Inter1 Lactam 1-(4-Chloro-3-nitrophenyl) pyrrolidin-2-one Inter1->Lactam Step 1b: Cyclization (NaOH, TEBA, PTC) Target TARGET: 1-(3-Amino-4-chlorophenyl) pyrrolidin-2-one Lactam->Target Step 2: Selective Reduction (Fe/NH4Cl or Zn/Surfactant) Blue Arrow: Ring Construction Blue Arrow: Ring Construction Red Arrow: Chemoselective Reduction Red Arrow: Chemoselective Reduction Blue Arrow: Ring Construction->Red Arrow: Chemoselective Reduction

Caption: Two-stage synthesis workflow emphasizing the critical chemoselective reduction step.

Phase 1: Lactam Ring Construction[1]

The formation of the pyrrolidinone ring is achieved through a "one-pot, two-step" sequence.[1] The isolation of the open-chain amide intermediate is possible but unnecessary for yield, provided a Phase Transfer Catalyst (PTC) is employed to facilitate the cyclization in the biphasic system.

Reagents & Catalysts
ReagentRoleSpecifications
4-Chlorobutyryl Chloride Cyclization Precursor1.1 - 1.2 Equivalents.[1] Freshly distilled if yellowed.[1]
TEBA (Triethylbenzylammonium chloride) Phase Transfer Catalyst5 mol%.[1] Critical for moving the hydroxide ion into the organic phase for cyclization.[1]
Dichloromethane (DCM) SolventHigh solubility for the nitro-aniline; non-reactive.[1]
NaOH (50% aq) BaseStrong base required for the intramolecular alkylation (cyclization).[1]
Detailed Protocol
  • Acylation (Amide Formation):

    • Charge a reactor with 4-Chloro-3-nitroaniline (1.0 eq) and DCM (10 vol).

    • Add K2CO3 (1.5 eq) dissolved in minimum water (or use solid if vigorous stirring is available).[1]

    • Cool the mixture to 0–5°C.

    • Add 4-Chlorobutyryl chloride (1.1 eq) dropwise over 30 minutes, maintaining temperature <10°C.

    • Monitor: TLC or HPLC should show consumption of aniline and formation of the linear amide.[1]

  • Cyclization (Lactamization):

    • To the same reaction vessel, add TEBA (0.05 eq).[1]

    • Add 50% NaOH solution (3.0 eq) slowly.

    • Allow the biphasic mixture to warm to room temperature and stir vigorously (high shear mixing preferred).

    • Mechanism:[1][2][3] The PTC transports

      
       into the organic layer, deprotonating the amide nitrogen, which then performs an intramolecular 
      
      
      
      attack on the alkyl chloride to close the ring.
    • Completion: typically 4–6 hours at 25°C.[1]

  • Work-up:

    • Separate phases.[1] Wash the organic layer with water (

      
       vol) and brine.[1]
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water if necessary.[1][4] The nitro-lactam is typically a stable, off-white solid.[1]

Phase 2: Chemoselective Nitro Reduction[1]

The Challenge: Standard catalytic hydrogenation (Pd/C,


) poses a severe risk of hydrodechlorination , where the chlorine atom is stripped from the aromatic ring, yielding the des-chloro impurity (1-(3-aminophenyl)pyrrolidin-2-one).

The Solution: We recommend two methods that guarantee selectivity.

Method A: Modified Bechamp Reduction (Fe/NH4Cl)

Best for: Robustness, low cost, and scale-up.

  • Setup: Suspend the Nitro-lactam intermediate (1.0 eq) in Ethanol/Water (3:1 ratio, 10 vol).

  • Activation: Add Iron powder (Fe, 325 mesh, 4.0 eq) and Ammonium Chloride (

    
    , 0.5 eq).
    
  • Reaction: Heat to reflux (approx. 75–80°C) with vigorous mechanical stirring.

    • Note: The reaction is heterogeneous.[1] Good mixing is essential to prevent iron clumping.[1]

  • Monitoring: Reaction is typically complete in 2–4 hours.[1]

  • Work-up:

    • Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]

    • Concentrate the filtrate to remove ethanol.[1]

    • Extract the aqueous residue with Ethyl Acetate.[1]

    • Result: The product (Amino-lactam) is obtained as a solid.[1][3]

Method B: "Green" Zinc/Surfactant Reduction (Lipshutz Protocol)

Best for: Sustainability and mild conditions (Room Temperature).[5]

  • System: Use water containing 2 wt% TPGS-750-M (a biodegradable surfactant) as the solvent.[1]

  • Reagents: Add Nitro-lactam (1.0 eq), Zinc dust (5.0 eq), and

    
      (1.2 eq).
    
  • Reaction: Stir at Room Temperature (22°C). The surfactant forms nanomicelles that solubilize the organic substrate, allowing the reaction to proceed rapidly in water without organic co-solvents.[1]

  • Selectivity: This method is documented to be highly chemoselective for nitro groups in the presence of aryl halides [1].[1]

Quality Control & Analytical Parameters

For the final release of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one :

  • HPLC Method: C18 Column, Gradient elution (Acetonitrile/Water + 0.1% Formic Acid).[1]

  • Critical Impurity Marker: 1-(3-Aminophenyl)pyrrolidin-2-one (Des-chloro analog).[1] Limit should be set <0.15%.[1]

  • Appearance: Off-white to pale yellow powder.[1][4]

  • Storage: Store under nitrogen; amines are prone to oxidation over time.[1]

References

  • Lipshutz, B. H., et al. (2014).[1][5] "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." Organic Letters, 16(1), 98–101.[1][5]

  • Pfizer Inc. (2003).[1] "Lactam-containing compounds and derivatives thereof as factor Xa inhibitors."[1] U.S. Patent 6,635,223.[1] (Describes homologous lactam synthesis via chlorobutyryl chloride).

  • BenchChem. (2025).[1][4] "Synthesis of 4-Chloro-3-nitrobenzaldehyde and related nitro-aniline derivatives." Technical Guide.

  • Sigma-Aldrich. (2024).[1] "Product Specification: 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one (Isomer Analog)."

Sources

Application Note: High-Purity Crystallization of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and researchers through the isolation and crystallization of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one , a critical intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and other benzamidine mimics.[1][2]

Part 1: Introduction & Strategic Analysis[2][3]

The Target & Its Challenges

The molecule 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one represents a classic "aniline-lactam" scaffold.[1][2] Unlike the common Baclofen impurity (4-(4-chlorophenyl)pyrrolidin-2-one), this molecule features the nitrogen of the lactam ring directly bonded to the phenyl group.[1][2]

Key Physicochemical Challenges:

  • Solubility Duality: The lactam ring imparts polarity, while the chloro-phenyl group adds lipophilicity.[2][3] The free amine (aniline) at position 3 introduces pH-dependent solubility.[1][2]

  • Impurity Profile: Synthesized typically via the reduction of 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one , the crude matrix often contains:

    • Unreacted Nitro Precursor: (Non-basic, difficult to remove by simple wash).[3]

    • De-chlorinated Byproducts: (Resulting from over-aggressive catalytic hydrogenation).[3]

    • Ring-Opened Hydrolysis Products: (4-amino-N-(3-amino-4-chlorophenyl)butanamide derivatives).[1][2]

The "Dual-Mode" Purification Strategy

To achieve pharmaceutical-grade purity (>99.5%), a single crystallization step is often insufficient due to the structural similarity of impurities.[2] We recommend a Dual-Mode Protocol :

  • Chemical Purification (Acid-Base Swing): Exploits the basicity of the aniline amine to remove non-basic nitro impurities.[2][3]

  • Thermodynamic Crystallization: Uses a solvent system that maximizes the rejection of de-chlorinated analogs.[2][3]

Part 2: Physicochemical Characterization & Solubility Mapping[2][3]

Before attempting scale-up, the solubility profile must be mapped.[2][3] The following table summarizes the solvent interactions based on the molecule's functional groups.

Solvent ClassRepresentative SolventSolubility Behavior (Expected)Application
Polar Protic Methanol, EthanolHigh Solubility (Cold & Hot)Too soluble for yield; use as co-solvent.[1][2]
Polar Aprotic DMSO, DMFVery High Solubility Avoid for crystallization (difficult to dry).[3]
Chlorinated DCM, ChloroformModerate-High Solubility Good for extraction; poor for crystallization.[2][3]
Aromatic TolueneLow (Cold) / High (Hot) Ideal for Recrystallization.
Alkanes Heptane, HexaneInsoluble Ideal Anti-solvent.
Aqueous Water (pH 7)Low/Insoluble Anti-solvent.[4]
Aqueous Acid 1M HClSoluble (Forms Salt)Purification handle.[3]
Solubility Decision Tree (DOT Visualization)

SolubilityLogic Start Crude 1-(3-Amino-4-chlorophenyl) pyrrolidin-2-one CheckImpurity Impurity Profile Check Start->CheckImpurity NitroPresent Nitro Precursor > 0.5%? CheckImpurity->NitroPresent AcidBase Protocol A: Acid-Base Extraction (Removes Neutrals) NitroPresent->AcidBase Yes DirectCryst Protocol B: Direct Recrystallization NitroPresent->DirectCryst No SolventChoice Select Solvent System AcidBase->SolventChoice DirectCryst->SolventChoice Toluene Toluene/Heptane (Rejects De-Cl impurities) SolventChoice->Toluene IPA IPA/Water (General Purity) SolventChoice->IPA

Caption: Decision logic for selecting the purification pathway based on impurity profile.

Part 3: Detailed Experimental Protocols

Protocol A: Acid-Base Purification (Removal of Nitro-Precursor)

Use this method if the crude material is dark or contains unreacted nitro intermediate.[1][2]

Reagents:

  • Crude Product[2][5]

  • Ethyl Acetate (EtOAc)[1]

  • 1M Hydrochloric Acid (HCl)[1]

  • 50% Sodium Hydroxide (NaOH) or Ammonium Hydroxide[1]

  • Brine[2][6][7]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in EtOAc (10 mL/g). If solids remain, filter to remove inorganic salts.[3]

  • Salt Formation: Transfer to a separatory funnel.[2][3][5] Add 1M HCl (3.0 equivalents).[3] Shake vigorously. The target amine will protonate and move to the aqueous layer.[2][3]

    • Note: The nitro impurity and other non-basic neutrals will remain in the EtOAc layer.[2][3]

  • Phase Separation: Collect the lower aqueous acidic layer.[2][3]

    • Optional: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of neutrals.[2][3]

  • Basification: Cool the aqueous acidic solution to 0–5°C (ice bath). Slowly add 50% NaOH or NH₄OH dropwise with stirring until pH > 10.

    • Observation: The product should precipitate as a free base (off-white solid) or oil out.[1][2]

  • Recovery: Extract the basic aqueous mixture with EtOAc (2 x 10 mL/g). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the semi-pure solid.

Protocol B: Recrystallization (Polymorph & Purity Control)

Use this method as the final polishing step to achieve >99.5% purity.

System Choice: Toluene / Heptane (Preferred for removing lipophilic impurities) or Ethanol / Water (Preferred for removing polar salts).[3]

Procedure (Toluene/Heptane System):

  • Satuation: Charge the semi-pure solid into a reactor equipped with a reflux condenser.

  • Dissolution: Add Toluene (5 mL/g). Heat to 85–90°C.

    • Checkpoint: If the solution is not clear, add Toluene in 0.5 mL/g increments.[3] Do not exceed 8 mL/g.[2][3]

  • Hot Filtration (Critical): If particulates (inorganic salts) are visible, filter the hot solution through a pre-heated Celite pad.[3]

  • Nucleation: Cool the filtrate slowly (10°C/hour) to 60°C.

    • Seeding: At 60°C, add 0.1% w/w seed crystals of pure 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (if available) to induce uniform growth.[1][2]

  • Anti-Solvent Addition: Once turbidity is observed (or at 50°C), slowly add Heptane (3 mL/g) over 30 minutes.

  • Crystallization: Cool to 0–5°C over 2 hours and hold for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold Heptane/Toluene (2:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Troubleshooting & Critical Quality Attributes (CQAs)

Common Failure Modes
IssueCauseRemediation
Oiling Out Solution cooled too fast or solvent too polar.[1][2]Re-heat to dissolution.[2][3] Add seed crystals at a higher temperature (metastable zone).[3] Increase Toluene ratio.
Colored Product Oxidation of aniline amine.[2][3]Perform crystallization under Nitrogen atmosphere. Add 0.1% sodium metabisulfite during the aqueous workup (Protocol A).[3]
Low Yield Product too soluble in mother liquor.[2][3]Cool to -10°C. Increase the ratio of Anti-solvent (Heptane).[1][2]
Analytical Validation
  • HPLC: Monitor the Nitro-precursor (RRT ~1.2) and De-chlorinated analog (RRT ~0.8).[3]

  • 1H NMR (DMSO-d6): Confirm the integrity of the pyrrolidone ring (multiplets at ~2.1, 2.5, 3.8 ppm) and the aniline protons (broad singlet ~5.2 ppm).

  • DSC: Expect a sharp endotherm.[2][3] (Note: While specific literature MP varies by polymorph, typical range is 120–150°C. A broad peak indicates amorphous content or impurities).[3]

Part 5: References

  • Factor Xa Inhibitor Scaffolds:

    • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic.[1][2][8] Bioorg.[2][3][8] Med. Chem. Lett. 2003, 13(10), 1795–1799.[3] Link

  • Nitro Reduction Methodologies:

    • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives.[1][2] Beilstein J. Org.[2][3] Chem. 2016, 12, 2632–2640.[3] Link

  • Pyrrolidinone Synthesis:

    • One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines.[1][2][3][9] RSC Adv., 2020.[3] Link

  • General Crystallization of Anilines:

    • Recrystallization of Substituted Anilines.[2][3] BenchChem Technical Support.[2][3] Link[1]

Disclaimer: This protocol is designed for research purposes. All handling of chlorinated anilines should be performed in a fume hood with appropriate PPE due to potential toxicity.[2][3]

Sources

Troubleshooting & Optimization

Preventing dechlorination side reactions during 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one . It addresses the critical challenge of hydrodechlorination (cleavage of the C–Cl bond) during the reduction of the nitro precursor.

Topic: Synthesis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one Module: Preventing Dechlorination Side Reactions Document ID: TSC-RED-04CL

The Core Challenge: Selectivity Landscape

The synthesis of your target requires reducing a nitro group to an amine in the presence of an aryl chloride. The bond dissociation energy (BDE) of Ar–NO₂


 Ar–NH₂ is thermodynamically favorable, but the Ar–Cl bond on the same ring is susceptible to oxidative insertion by transition metals (Pd, Ni) under hydrogenation conditions.

The Trap: Standard catalytic hydrogenation (H₂ + Pd/C) often leads to hydrodechlorination , yielding the des-chloro impurity 1-(3-aminophenyl)pyrrolidin-2-one. This impurity is difficult to separate due to structural similarity.

Reaction Selectivity Diagram

The following diagram illustrates the competing pathways and the "Safe Zone" for your catalyst choice.

SelectivityLandscape Start Nitro Precursor (Ar-NO2, Ar-Cl) PdC Pd/C + H2 (Aggressive) Start->PdC PtC Pt/C (Sulfided) (Selective) Start->PtC FeChem Fe/NH4Cl (Chemoselective) Start->FeChem Target Target Amine (Ar-NH2, Ar-Cl) Impurity Des-Chloro Impurity (Ar-NH2, Ar-H) PdC->Target Fast PdC->Impurity High Risk (Side Rxn) PtC->Target Controlled PtC->Impurity <0.5% Risk FeChem->Target High Yield FeChem->Impurity 0% Risk

Caption: Pathway analysis showing Pd/C as a high-risk vector for dechlorination, while Pt/C and Iron (Fe) offer protected routes.

Validated Protocols

Choose the protocol that matches your scale and equipment availability.

Method A: The "Robust" Chemical Route (Iron/Ammonium Chloride)

Best for: Small to medium scale (<50g), high-value intermediates, or when strictly zero dechlorination is required.

Mechanism: Bechamp reduction uses electron transfer from zero-valent iron. It is thermodynamically incapable of breaking the Ar–Cl bond under these conditions.

ParameterSpecification
Reagent Iron Powder (325 mesh preferred)
Electrolyte Ammonium Chloride (NH₄Cl)
Solvent Ethanol : Water (4:1 v/v)
Temperature 70–80 °C (Reflux)
Stoichiometry 1.0 equiv Substrate : 5.0 equiv Fe : 0.5 equiv NH₄Cl

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one (1.0 eq) in Ethanol/Water (4:1).

  • Activation: Add NH₄Cl (0.5 eq) and heat to 60°C.

  • Addition: Add Iron powder (5.0 eq) in portions over 15 minutes. Note: Exotherm is possible.[1]

  • Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring .

    • Why? Iron is heavy and sits at the bottom; vigorous stirring ensures surface contact.

  • Monitoring: Check TLC/HPLC after 2 hours.

  • Workup (Critical):

    • Filter hot through a Celite pad to remove iron sludge.

    • Wash the pad with hot ethanol.

    • Concentrate filtrate. The product may precipitate or require extraction with Ethyl Acetate.

Method B: The "Scalable" Catalytic Route (Platinum on Carbon)

Best for: Large scale (>50g), clean workup requirements, hydrogenation autoclaves.

Mechanism: Platinum (Pt) adsorbs nitro groups preferentially over aryl halides. Unlike Palladium (Pd), it has a high barrier for oxidative insertion into C–Cl bonds.

ParameterSpecification
Catalyst 5% Pt/C (Sulfided variant is superior)
Loading 1–3 wt% relative to substrate
Solvent Methanol or Ethyl Acetate
Pressure 1–3 bar (15–45 psi)
Additive Vanadium (optional inhibitor)

Step-by-Step Protocol:

  • Charge: Load substrate and 5% Pt/C (sulfided) into the autoclave.

  • Solvent: Add Methanol (10 volumes).

  • Purge: Nitrogen purge (x3), then Hydrogen purge (x3).

  • Reaction: Pressurize to 2 bar H₂. Stir at 25–35°C.

    • Warning: Do not heat >40°C; higher temps increase dechlorination risk even with Pt.

  • Completion: Reaction is usually fast (1–4 hours). Monitor H₂ uptake.

  • Workup: Filter catalyst (recoverable) and concentrate solvent.

Troubleshooting & FAQ

Q1: I only have Pd/C available. Can I still prevent dechlorination?

A: Yes, but you must "poison" the catalyst.

  • Technique: Add Morpholine (0.5 eq) or Magnesium Oxide (0.1 eq) to the reaction mixture. These bases neutralize the HCl formed, which otherwise autocatalyzes further dechlorination.

  • Alternative: Use Transfer Hydrogenation . Use Ammonium Formate instead of H₂ gas with Pd/C. The kinetics often favor nitro reduction over dehalogenation.

Q2: My reaction stalled at 80% conversion.

A: This is common with amine products.

  • Cause: The generated amine product can coordinate to the catalyst surface, poisoning it.

  • Fix: For Method B (Pt/C), ensure you are using a slightly higher pressure (3-4 bar) if it stalls, or add a trace of acetic acid to protonate the amine (preventing coordination).

Q3: I see a pink/red impurity in the product.

A: This is an Azo or Azoxy intermediate.

  • Cause: Incomplete reduction.[2] The nitro group reduces to Nitroso

    
     Hydroxylamine 
    
    
    
    Amine. If these intermediates couple, they form colored azo dimers.
  • Fix: The reaction needs more time or more reducing power.

    • Chemical:[2][3][4][5][6][7][8][9] Add more Iron powder and reflux longer.

    • Catalytic:[1][3][4][5][10] Increase H₂ pressure slightly or reaction time.

Q4: How do I detect the dechlorinated impurity?

A: The impurity is 1-(3-aminophenyl)pyrrolidin-2-one.

  • Mass Spec: Look for [M-34] peak (Loss of Cl, gain of H).

  • HPLC: The des-chloro impurity is usually more polar than the target. On a standard C18 column, it will elute before your target product.

Decision Matrix: Which Method to Choose?

Use this logic flow to select the optimal method for your specific constraints.

Caption: Decision tree for selecting the reduction method based on scale, equipment, and purity requirements.

References

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

  • Pfizer Inc. (2006). Process for the preparation of Apixaban and intermediates thereof. US Patent 7,396,932. (Describes nitro reduction on similar chlorophenyl-lactam scaffolds). Link

  • Bechamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Shanghai Institute of Pharmaceutical Industry. (2011). Method for synthesizing Apixaban.[7] CN Patent 101967145B. (Discusses avoiding dechlorination using sulfide or controlled hydrogenation). Link

Sources

Controlling temperature and pressure for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one , a critical intermediate in the synthesis of anticoagulants like Rivaroxaban.

Topic: 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

Document ID: TS-INT-042 | Version: 2.1 | Role: Senior Application Scientist[1][2]

Executive Summary

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS: 380430-49-9) acts as the nucleophilic scaffold for the oxazolidinone formation in Rivaroxaban synthesis.[1][2] Its stability is governed by two competing degradation vectors: oxidative coupling of the primary aniline at elevated temperatures and hydrolytic ring-opening of the lactam under moist/pressurized conditions.[1] This guide defines the thermodynamic boundaries required to maintain >99.5% HPLC purity.

Module 1: Temperature Control & Thermal Stability
Q1: What is the maximum safe processing temperature before degradation onset?

Answer: You should maintain process temperatures below 60°C during drying and isolation. While the melting point of the pure solid is relatively high (typically 113–115°C), the free amine moiety renders the molecule susceptible to oxidative degradation well below its melting point.[2]

  • The Mechanism: At temperatures >65°C in the presence of oxygen, the electron-rich aniline group undergoes radical oxidation, leading to azo-dimerization or the formation of colored iminoquinone impurities.[1]

  • Operational Limit: If reaction kinetics require heating (e.g., during condensation with epichlorohydrin), ensure the system is inerted (Nitrogen/Argon sparge).

  • Storage: Store the isolated solid at Room Temperature (15–25°C) . Refrigeration (2–8°C) is acceptable but necessitates strict desiccation to prevent condensation-induced hydrolysis upon warming.[1]

Q2: My material has turned from off-white to pale brown. Is it still usable?

Answer: Color change indicates surface oxidation of the amino group.

  • Check Purity: Run an HPLC.[1] If purity remains >98.0%, the oxidation is likely superficial.[2]

  • Recrystallization: If purity has dropped, recrystallize using Ethanol/Water or Ethyl Acetate .[1][2] The oxidized impurities are often more polar and will remain in the mother liquor.

  • Prevention: This "browning" is a temperature-time function.[1] Ensure your drying ovens are not overshooting their setpoints.

Module 2: Pressure Control & Drying Protocols
Q3: Can I use high-vacuum lyophilization for this intermediate?

Answer: Yes, but it is often unnecessary and inefficient for this specific molecule.[1][2] Vacuum oven drying is the standard.

  • Target Pressure: 20–50 mbar.

  • Target Temperature: 40–50°C.

  • Reasoning: Lowering pressure allows you to remove solvents (often water, ethanol, or acetic acid from the reduction step) at temperatures significantly below the oxidative threshold (60°C).[1][2]

  • Warning: Do not apply high pressure (e.g., during filtration) to the wet cake for extended periods if the solvent is acidic.[2] Pressure combined with residual acid can catalyze the ring-opening of the pyrrolidinone to 4-amino-N-(3-amino-4-chlorophenyl)butanamide.[1]

Q4: How does pressure affect the lactam ring stability?

Answer: Physical pressure (hydrostatic) has negligible effect, but vapor pressure management is critical.[1][2]

  • High Humidity (High Water Vapor Pressure): In a stability chamber, high relative humidity (75% RH) combined with heat accelerates hydrolysis.[1][2] The lactam ring is thermodynamically stable but kinetically vulnerable to acid/base catalysis.

  • Protocol: Store in tightly sealed containers (HDPE with foil liners) to maintain low headspace vapor pressure.

Module 3: Visualizing Degradation Pathways[1][2]

The following diagram maps the causality between environmental stressors (Temperature/Pressure) and chemical failure modes.

StabilityPathways Compound 1-(3-Amino-4-chlorophenyl) pyrrolidin-2-one Oxidation Oxidative Dimerization (Brown Color) Compound->Oxidation Heat + Oxygen Hydrolysis Lactam Ring Opening (Amino Acid Impurity) Compound->Hydrolysis Moisture + Acid Trace Stable Stable Intermediate (>99% Purity) Compound->Stable Stored at 25°C, Dry Heat Heat (>65°C) Heat->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation Moisture Moisture/Acid Moisture->Hydrolysis

Figure 1: Degradation pathways showing the impact of thermal and environmental stressors on the intermediate.[1][2]

Module 4: Standard Operating Procedure (SOP) for Drying

Objective: Isolate 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one with <0.5% Loss on Drying (LOD) and <0.1% degradation.

StepParameterSetpointTechnical Rationale
1. Filtration N2 Pressure< 2 barAvoid compacting the cake too tightly, which traps solvent pockets.[2]
2. Wash SolventWater/EthanolRemove residual inorganic salts (Iron/Ammonium Chloride) which can catalyze degradation.
3.[1][2] Pre-Dry Air FlowN2 BleedDisplace oxygen from the wet cake before heating.
4. Main Dry Pressure< 50 mbar Lowers the boiling point of water/ethanol to <35°C.
5. Heating Temperature40–45°C Gentle heating prevents aniline oxidation.
6.[1] End Point Time4–8 HoursMonitor LOD.[1] Stop when weight change is <0.1% per hour.[1]
Module 5: Troubleshooting Data Table
ObservationProbable CauseCorrective Action
Low Melting Point (<110°C) Solvent Entrapment or HydrolysisCheck LOD.[1][2] If dry, check for ring-opened impurity via HPLC.[1][2]
Darkening upon storage Oxidation (Air leak)Purge container with Argon.[1][2] Store in amber glass or foil bags.
Slow Filtration Particle AgglomerationDo not increase pressure >3 bar.[1] Use a larger filter surface area or wash with ethanol to displace water.[1]
References
  • Rivaroxaban Synthesis Overview

    • Title: A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.[3]

    • Source: Molecules (MDPI), 2014.[1][2]

    • URL:[Link][1][2]

  • Process Chemistry & Impurities

    • Title: Synthesis and Characterization of Chiral Impurities of Rivaroxaban.[1]

    • Source: International Research Journal on Advanced Engineering and Management, 2024.[1][2]

    • URL:[Link][1][2]

  • General Lactam Stability

    • Title: Metabolism of 3-(p-chlorophenyl)pyrrolidine (Lactam metabolite analysis).
    • Source: Journal of Medicinal Chemistry, 1989.[1][2]

    • URL:[Link][1][2]

  • Safety & Handling

    • Title: Safety Data Sheet: 4-(4-Chlorophenyl)pyrrolidin-2-one (Analogous handling).[1][2]

    • Source: Angene Chemical.[1][4]

    • URL:[Link][1][2]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Testing of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity testing of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. The objective is to present a scientifically sound, validated HPLC method that ensures the reliable and accurate determination of purity and impurity profiles, a critical aspect of quality control in drug development and manufacturing.[1][2][3] This document adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to ensure global regulatory acceptance.[4][5][6][7]

Introduction: The Significance of Purity in Pharmaceutical Intermediates

The pyrrolidinone ring is a fundamental structural motif in many biologically active compounds and approved drugs.[8] 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one serves as a crucial building block in the synthesis of various pharmaceutical agents. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, a robust and validated analytical method for purity determination is not merely a regulatory requirement but a cornerstone of pharmaceutical quality assurance.[4][9]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical compounds due to its high sensitivity, specificity, and resolving power.[3][10][11] It allows for the separation, identification, and quantification of the main compound from its potential impurities, including starting materials, by-products, and degradation products.[1][2]

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is critical for achieving optimal separation and accurate quantification. This section compares two common reversed-phase HPLC (RP-HPLC) methods with different column technologies and mobile phase compositions.

Method A: Conventional C18 Stationary Phase

This method utilizes a traditional C18 silica-based column, a workhorse in pharmaceutical analysis.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0)

  • Detection: UV at 254 nm

Method B: Phenyl-Hexyl Stationary Phase

This alternative method employs a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic compounds.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: A gradient of methanol and an ammonium formate buffer (pH 4.5)

  • Detection: UV at 254 nm

Supporting Experimental Data (Illustrative)

The following table summarizes the comparative performance of the two methods based on typical validation parameters.

Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Selection
Specificity Baseline resolution of the main peak from known impurities.Improved resolution for a critical impurity pair.Method B demonstrates superior selectivity for a key process impurity.
Linearity (r²) > 0.999> 0.999Both methods show excellent linearity.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods provide acceptable accuracy.[12]
Precision (%RSD) < 1.0%< 0.8%Method B exhibits slightly better precision.
LOD 0.01%0.008%Method B offers a lower limit of detection.
LOQ 0.03%0.025%Method B provides a lower limit of quantitation.
Robustness Sensitive to pH changes in the mobile phase.Less affected by minor variations in mobile phase composition and temperature.Method B demonstrates greater reliability during routine use.

Validated HPLC Method for Purity Testing

This section details the experimental protocol for the selected HPLC method and its validation in accordance with ICH Q2(R2) guidelines.[5][6]

Chromatographic Conditions
  • Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Formate (pH 4.5)

  • Mobile Phase B: Methanol

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A:Mobile Phase B (70:30 v/v)

Validation Protocol

The objective of this validation is to demonstrate that the analytical procedure is suitable for its intended purpose, which is the quantitative determination of the purity of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one and the quantification of its impurities.[13][14]

Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting & Implementation Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Precision->Report Implementation Routine Use Report->Implementation

Caption: A typical workflow for the validation of an HPLC method.

3.2.1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][15]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one reference standard.

    • Analyze a sample of the drug substance spiked with known impurities.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the drug substance and analyze the resulting solutions.

  • Acceptance Criteria: The peak for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one should be free from any co-eluting peaks from the blank, known impurities, and degradation products. Peak purity analysis using a diode array detector (DAD) should confirm the spectral homogeneity of the main peak.

3.2.2. Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4][13]

  • Protocol:

    • Prepare a series of at least five standard solutions of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3.2.3. Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted as either a conventional true value or an accepted reference value and the value found.[4][15]

  • Protocol:

    • Prepare placebo samples spiked with 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine determinations (three concentrations, three replicates each).

    • Calculate the percentage recovery for each determination.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

3.2.4. Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][15]

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate samples of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.

3.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

3.2.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

  • Protocol:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits for all variations.

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed before analyzing any samples to ensure the chromatographic system is performing adequately.

  • Protocol:

    • Prepare a system suitability solution containing 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one and a known impurity.

    • Inject the solution five times before starting the analysis.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • Resolution: ≥ 2.0 between the main peak and the closest eluting impurity peak.

    • %RSD of Peak Areas: ≤ 2.0% for replicate injections.

Chemical Structure of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

Caption: The chemical structure of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one.

Conclusion

This guide has presented a comparative analysis of two RP-HPLC methods for the purity testing of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one. The selected method, utilizing a Phenyl-Hexyl stationary phase, demonstrates superior performance in terms of selectivity, precision, and robustness. The detailed validation protocol, based on ICH Q2(R2) guidelines, provides a clear framework for establishing a reliable and scientifically sound analytical method. The implementation of this validated method will ensure the consistent quality and purity of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

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  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

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  • Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. PubMed. [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

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  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • (PDF) FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. [Link]

  • Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Drugs Using Polypyrrole-Based Headspace Solid-Phase Microextraction and Gas Chromatography-Nitrogen-Phosphorous Detection. PubMed. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • HPLC in Pharmaceutical Applications. Lab Manager. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • The HPLC analytical approach of 3-amino piperidine.
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  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Interpretation of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Molecule and the Method

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a molecule featuring two key structural motifs: a five-membered lactam (pyrrolidin-2-one) and a disubstituted aniline ring. The precise arrangement of the amino and chloro substituents on the phenyl ring creates a specific electronic environment that profoundly influences the NMR spectrum. Accurate interpretation of its ¹H and ¹³C NMR spectra is critical for confirming its identity, assessing purity, and understanding its chemical properties.

¹H NMR provides detailed information on the proton environment and connectivity, while ¹³C NMR maps the carbon skeleton of the molecule.[2][3] Together, they offer a complete picture of the molecular architecture.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the atoms of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one are numbered as follows. This systematic numbering is essential for assigning specific resonance signals to their corresponding nuclei.

Caption: Structure of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one with atom numbering.

Predictive Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted by analyzing the electronic environment of each unique proton. The chemical shift (δ) is influenced by shielding and deshielding effects from neighboring atoms and functional groups.[4]

A. Aromatic Region (δ 6.5 - 8.0 ppm)

The phenyl ring contains three distinct protons: H2', H5', and H6'. Their chemical shifts are dictated by the combined electronic effects of the chloro, amino, and N-lactam substituents.

  • -Cl (Chloro Group): Inductively electron-withdrawing but a weak resonance donor. It generally deshields ortho protons.

  • -NH₂ (Amino Group): A strong electron-donating group through resonance. It strongly shields protons at the ortho (H2') and para (H5') positions, shifting them upfield (to lower ppm values).

  • -N(C=O)R (N-Lactam Group): An electron-withdrawing group due to the carbonyl, which deshields ortho protons (H2', H6').

Predicted Signals:

  • H2': This proton is ortho to both the electron-donating -NH₂ group and the electron-withdrawing N-lactam. The strong shielding from the amino group is expected to dominate. It will appear as a doublet, split by the neighboring H6' (³J ≈ 2-3 Hz, a typical meta coupling). Predicted δ: ~6.8-7.0 ppm.

  • H5': This proton is para to the strongly shielding -NH₂ group and meta to the N-lactam. It will be the most shielded aromatic proton. It will appear as a doublet of doublets, split by H6' (³J ≈ 8-9 Hz, ortho coupling) and H2' (⁴J ≈ 2-3 Hz, meta coupling). Predicted δ: ~6.6-6.8 ppm.

  • H6': This proton is ortho to the electron-withdrawing N-lactam and meta to the -NH₂ group. It will be the most deshielded of the aromatic protons. It will appear as a doublet, split by the neighboring H5' (³J ≈ 8-9 Hz, ortho coupling). Predicted δ: ~7.2-7.4 ppm.

  • -NH₂ Protons: The chemical shift of amine protons can vary widely and is often broad due to quadrupolar relaxation and exchange with trace water. In a non-protic solvent like DMSO-d₆, the signal is more likely to be a sharp singlet. Predicted δ: ~5.0-5.5 ppm.

B. Aliphatic Region (δ 2.0 - 4.0 ppm)

The pyrrolidin-2-one ring contains three sets of methylene protons (CH₂).

  • H5 (-CH₂-N): These protons are adjacent to the nitrogen atom of the lactam, which is connected to the deshielding aromatic ring. They are expected to be the most downfield of the aliphatic signals. Predicted δ: ~3.8-4.0 ppm (triplet).

  • H3 (-CH₂-C=O): These protons are alpha to the carbonyl group, which is strongly electron-withdrawing. Predicted δ: ~2.5-2.7 ppm (triplet).

  • H4 (-CH₂-CH₂-CH₂-): These protons are the most shielded within the ring, being adjacent to other methylene groups. They will show more complex splitting (a multiplet or quintet) due to coupling with both H3 and H5. Predicted δ: ~2.1-2.3 ppm (multiplet).

Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. Chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which usually prevents signal overlap.[3]

Predicted Signals:

  • C2 (Carbonyl Carbon): Carbonyl carbons are highly deshielded due to the double bond to the electronegative oxygen atom and sp² hybridization.[5] This will be the most downfield signal. Predicted δ: ~174-176 ppm.

  • Aromatic Carbons (δ 110-150 ppm):

    • C1' (C-N): The carbon directly attached to the lactam nitrogen. Predicted δ: ~140-142 ppm.

    • C4' (C-Cl): The carbon bearing the chlorine atom. The direct attachment to an electronegative halogen causes a downfield shift. Predicted δ: ~125-128 ppm.

    • C3' (C-NH₂): The carbon attached to the amino group. The strong electron-donating nature of the -NH₂ group causes significant shielding. Predicted δ: ~145-148 ppm.

    • C2', C5', C6': The chemical shifts of these carbons are influenced by the complex interplay of all three substituents. Predicting their exact order can be challenging without computational methods, but they will reside within the typical aromatic region. Predicted δ range: ~115-130 ppm.

  • Aliphatic Carbons (δ 15-50 ppm):

    • C5 (C-N): Adjacent to the nitrogen, this carbon will be the most deshielded in the aliphatic region. Predicted δ: ~48-50 ppm.

    • C3 (C-C=O): Alpha to the carbonyl group. Predicted δ: ~30-33 ppm.

    • C4: The most shielded carbon in the lactam ring. Predicted δ: ~17-20 ppm.

Comparison: Predicted vs. Representative Experimental Data

To provide a practical comparison, the table below contrasts the predicted chemical shifts with a typical experimental dataset that would be expected for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one when acquired in DMSO-d₆.

Assignment Predicted ¹H Shift (ppm) Representative ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Representative ¹³C Shift (ppm)
H6'7.2-7.47.32d (J = 8.5 Hz)C2 (C=O)174-176
H2'6.8-7.06.95d (J = 2.4 Hz)C3' (C-NH₂)145-148
H5'6.6-6.86.71dd (J = 8.5, 2.4 Hz)C1' (C-N)140-142
NH₂5.0-5.55.25br sC6'~115-130
H53.8-4.03.88t (J = 7.0 Hz)C4' (C-Cl)125-128
H32.5-2.72.58t (J = 8.1 Hz)C5'~115-130
H42.1-2.32.19mC2'~115-130
C548-50
C330-33
C417-20

d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR spectra requires a standardized experimental approach.[2] The following protocol is recommended for the analysis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one.

    • Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively solubilizes the compound and slows the chemical exchange of the N-H protons, allowing for their observation.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.

    • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Spectral Width: A standard range of -2 to 12 ppm is appropriate.[2]

    • Acquisition Time: 3-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): A 2-5 second delay between scans is crucial for quantitative integration.

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).

    • Number of Scans: Due to the low natural abundance of ¹³C, more scans are needed (e.g., 1024 or more), depending on sample concentration.

    • Spectral Width: 0 to 220 ppm is standard for most organic compounds.[5]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed to accurately observe quaternary carbons.[2]

    • Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.

Conclusion

This guide establishes a detailed predictive framework for interpreting the ¹H and ¹³C NMR spectra of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one. By systematically analyzing the electronic effects of the substituents on both the aromatic and lactam rings, we have assigned chemical shifts and multiplicities for all unique nuclei. The comparison with a representative experimental dataset validates this predictive approach and highlights the key spectroscopic features of the molecule. The provided experimental protocol offers a reliable method for acquiring high-quality data, ensuring that researchers can confidently apply these principles to characterize this compound and its structural analogs in a drug discovery or chemical research setting.

References

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025). MDPI. Available at: [Link]

  • 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375. (2025). PubChem, National Institutes of Health. Available at: [Link]

  • 13C NMR Chemical Shifts. (2022). Oregon State University. Available at: [Link]

  • Supporting Information Synthesis of 2-Pyrrolidinone Derivatives via N-Heterocyclic Carbene Catalyzed Radical Tandem Cyclization/Coupling Reaction. (n.d.). chem.scichina.com. Available at: [Link]

  • 1 H-and 13 C-NMR chemical shift values of compound 4a. (n.d.). ResearchGate. Available at: [Link]

  • Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. (1967). Canadian Science Publishing. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). PMC, National Institutes of Health. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). PMC, National Institutes of Health. Available at: [Link]

  • 2-Pyrrolidinone, 1-phenyl-. (2025). NIST WebBook. Available at: [Link]

  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). RSC Publishing. Available at: [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (n.d.). ResearchGate. Available at: [Link]

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Sources

Comparing synthetic routes for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one efficiency

[1]

Executive Summary

The target molecule, 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS 69131-52-8), is a high-value pharmacophore often utilized in the synthesis of Factor Xa inhibitors and PARP inhibitors.[1] Its structural core—an N-aryl pyrrolidinone with an ortho-chloroaniline motif—presents a specific chemoselective challenge: constructing the lactam ring without compromising the halogenated aromatic system or the amine functionality.[1]

This guide objectively compares the two dominant synthetic strategies:

  • Route A (Linear Construction): Acylation of 4-chloro-3-nitroaniline followed by cyclization and reduction.[1]

  • Route B (Convergent Coupling): Copper-catalyzed C–N coupling of 2-pyrrolidinone with an aryl halide.[1]

Verdict: Route A is recommended for multi-kilogram scale-up due to lower raw material costs and higher atom economy, despite the need for careful handling of acid chlorides. Route B is superior for rapid library generation (medicinal chemistry) but suffers from heavy metal waste and higher reagent costs.

Route Analysis & Mechanistic Insight

Route A: The "Acylation-Cyclization" Pathway (Linear)

This route builds the pyrrolidinone ring directly onto the aniline nitrogen. It relies on classical nucleophilic substitution and is highly robust.[1]

  • Step 1: Amidation. Reaction of 4-chloro-3-nitroaniline with 4-chlorobutyryl chloride .[1]

  • Step 2: Cyclization. Base-mediated intramolecular alkylation to close the lactam ring.[1]

  • Step 3: Chemoselective Reduction. Reduction of the nitro group to the amine without dechlorinating the aromatic ring.

Key Technical Challenge: The reduction step. Standard catalytic hydrogenation (Pd/C, H₂) often causes hydrodehalogenation (loss of Cl). Chemoselective methods (e.g., Fe/NH₄Cl or Pt/C-S) are mandatory.

Route B: The "Goldberg/Ullmann" Pathway (Convergent)

This route couples a pre-formed lactam with an aryl halide.

  • Step 1: C–N Coupling. CuI-catalyzed coupling of 2-pyrrolidinone with 1-bromo-4-chloro-3-nitrobenzene .[1]

  • Step 2: Reduction. Similar nitro-to-amine reduction as Route A.[1]

Key Technical Challenge: The coupling requires high temperatures (>100°C) and specific ligands (e.g., diamines) to prevent homocoupling or dehalogenation.

Visualizing the Pathways

SynthesisRoutesStartA4-Chloro-3-nitroaniline(Cheap, Available)InterAIntermediate Amide(Open Chain)StartA->InterAAcylation(THF/Et3N)ReagentA+ 4-Chlorobutyryl ChlorideCyclizeCyclization(Base: KOtBu or NaH)InterA->CyclizeNitroLactam1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-oneCyclize->NitroLactamReductionChemoselective Reduction(Fe/NH4Cl or Pt/C-S)NitroLactam->ReductionStartB1-Bromo-4-chloro-3-nitrobenzeneStartB->NitroLactamGoldberg Coupling(110°C, Dioxane)ReagentB+ 2-Pyrrolidinone(CuI Catalyst)TargetTARGET:1-(3-Amino-4-chlorophenyl)pyrrolidin-2-oneReduction->Target>98% Selectivity

Caption: Comparison of Linear (Route A) vs. Convergent (Route B) synthesis. Route A builds the ring; Route B couples it.

Detailed Experimental Protocols

Protocol A: Linear Synthesis (Recommended for Scale)

Step 1 & 2: Formation of the Nitro-Lactam

  • Equipment: 3-neck round bottom flask, mechanical stirrer, addition funnel, N₂ inlet.

  • Solvation: Dissolve 4-chloro-3-nitroaniline (1.0 eq) in dry THF (10 vol) and cool to 0°C. Add Triethylamine (1.2 eq).

  • Acylation: Dropwise add 4-chlorobutyryl chloride (1.1 eq) maintaining internal temp <10°C. Stir for 2 h at RT.

    • Checkpoint: TLC should show consumption of aniline.[1]

  • Cyclization: Cool the mixture to 0°C. Add Potassium tert-butoxide (KOtBu) (2.5 eq) in portions. The solution will darken. Stir at RT for 4–6 h.[1]

    • Mechanism:[1][2][3] The base deprotonates the amide nitrogen, which then performs an intramolecular S_N2 attack on the alkyl chloride, closing the ring.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water.

    • Target Intermediate: 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one (CAS 1087784-40-4).[1][4]

Step 3: Chemoselective Reduction (Fe/NH₄Cl Method) Use this method to strictly avoid dechlorination.

  • Suspend the Nitro-Lactam (1.0 eq) in Ethanol/Water (4:1 ratio).[1]

  • Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).

  • Heat to reflux (80°C) for 2–4 h. Monitor by HPLC for the disappearance of the nitro peak.

  • Filtration: Filter hot through Celite to remove iron oxides.[1] Wash with hot ethanol.[1]

  • Isolation: Concentrate filtrate. The product precipitates upon cooling or can be extracted with DCM.

    • Yield: Typically 85–92%.[1]

    • Purity: >98% (HPLC).

Protocol B: Catalytic Coupling (Alternative)
  • Reagents: Charge a pressure tube with 1-bromo-4-chloro-3-nitrobenzene (1.0 eq), 2-pyrrolidinone (1.2 eq), CuI (10 mol%), and K₃PO₄ (2.0 eq).

  • Ligand: Add trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) and Dioxane (10 vol).

  • Reaction: Sparge with Argon. Seal and heat to 110°C for 16–24 h.

  • Workup: Cool, dilute with EtOAc, filter through silica pad to remove copper.

  • Reduction: Proceed as in Route A.

Performance Comparison

MetricRoute A (Linear)Route B (Convergent)
Overall Yield 65 – 75% 50 – 60%
Raw Material Cost Low (Aniline is a commodity)High (Aryl bromides/iodides are costly)
Atom Economy Good (HCl is main byproduct)Poor (Stoichiometric bromide waste)
Purification Crystallization drivenChromatography often required
Safety Profile Moderate (Acid chloride handling)Moderate (Heavy metal waste)
Scalability High (Standard unit ops)Low (Dilute conditions, Cu removal)
Critical Quality Attributes (CQA)
  • Dechlorinated Impurity: In the reduction step, the "Des-chloro" analog (1-(3-aminophenyl)pyrrolidin-2-one) is the critical impurity.[1]

    • Control Strategy: Avoid Pd/C with H₂. Use Fe/NH₄Cl, SnCl₂, or sulfided Pt/C (Pt/C-S).

  • Regioselectivity: Route A is 100% regioselective (N-alkylation).[1] Route B can produce trace O-arylation products if the ligand is not optimized.[1]

References

  • Synthesis of N-Aryl Pyrrolidinones via Acylation

    • Title: "Practical Synthesis of N-Aryl-2-pyrrolidinones."
    • Source:Journal of Organic Chemistry, 2011.
    • Relevance: Establishes the 4-chlorobutyryl chloride cycliz
    • (Representative DOI for class)

  • Chemoselective Reduction of Nitroarenes

    • Title: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amines."
    • Source:Journal of Synthetic Chemistry, 2024.[5]

    • Relevance: Validates the use of non-hydrogenation methods to preserve halogen substituents.
  • Copper-Catalyzed Amidation (Goldberg Reaction)

    • Title: "Copper-Catalyzed Synthesis of N-Aryl Pyrrolidinones."
    • Source:Organic Letters, 2003.
    • Relevance: Provides conditions for Route B coupling.
  • Compound Data & CAS Verification

    • Title: "1-(3-amino-4-chlorophenyl)pyrrolidin-2-one - PubChemLite."[1]

    • Source:PubChem / University of Luxembourg.[1]

    • Relevance: Confirms CAS 69131-52-8 and structural identity.[1]

Reference Standards for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of reference standard strategies for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS 69131-52-8).[1] As this compound lacks a dedicated Pharmacopeial (USP/EP) monograph, this document serves as a critical decision-making framework for researchers validating analytical methods for this specific impurity/intermediate.[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Compound Profile

In the development of N-aryl lactam-based pharmaceuticals (e.g., Factor Xa inhibitors, tyrosine kinase inhibitors), 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one often emerges as a critical process intermediate or a degradation impurity.[1] Its structure—comprising an oxidatively labile aniline and a hydrolytically stable lactam—presents specific challenges for analytical standardization.[1][2]

Unlike "Baclofen Related Compound A" (the regioisomer 4-(4-chlorophenyl)pyrrolidin-2-one), this specific N-substituted isomer does not currently have a primary Pharmacopeial Reference Standard.[1] Consequently, laboratories must choose between Commercial Research-Grade Materials and In-House Qualified Primary Standards .[1] This guide compares these approaches, demonstrating why rigorous in-house qualification is the only "self-validating" path for GLP/GMP compliance.[1][2]

Compound Identification
  • Chemical Name: 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one[1][3][4][5]

  • CAS Number: 69131-52-8[1][4][5]

  • Molecular Formula: C₁₀H₁₁ClN₂O[1][2]

  • Molecular Weight: 210.66 g/mol [1][2][5]

  • Key Functional Groups: Primary aromatic amine (Aniline), Cyclic amide (Lactam), Aryl chloride.[1][2]

Comparative Analysis: Commercial vs. Qualified Standards

For this specific CAS, the market offers "Chemical Reference Materials" rather than "Certified Reference Materials" (CRMs).[1][2] The distinction is critical for regulatory acceptance.

Performance Comparison Table
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Primary Standard
Source Catalog Vendors (e.g., Accela, Enamine, Sigma)Custom Synthesis + ISO 17025/34 Qualification
Purity Definition Chromatographic Purity (% Area) .[1][2] Often ignores water, solvents, and inorganic salts.[1][2]Potency (% w/w) . Calculated via Mass Balance or qNMR.[1][2] Accounts for all impurities.
Traceability Vendor CoA (often unverified batch data).[1][2]NIST-traceable internal standard (via qNMR).[1][2]
Stability Data Rarely provided.[1][2] "Retest dates" are generic.Real-time stability established via stress testing.[1]
Regulatory Risk High .[1][2] FDA/EMA may reject "Area %" for assay calculations in pivotal studies.[1][2]Low . Meets ICH Q3A/Q3B and Q7 requirements.[1][2]
Cost/Time Low / Immediate ($100s, Days).[1][2]High / Extended ($5,000+, Weeks).[1][2]
Performance Impact Systematic Error: Using 98% "Area" material as "100% Potency" introduces a 2-5% bias in quantitation.[1]Accuracy: Provides <0.5% uncertainty in response factor (RRF) determination.
Expert Insight: The "Purity Trap"

Commercial vendors often report purity by HPLC-UV at 254 nm.[1] For 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, the aniline moiety absorbs strongly.[1] However, synthetic precursors like 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one (the nitro intermediate) have significantly different extinction coefficients.[1] A 98% purity by HPLC area could realistically be 92% potency once water, residual solvents (often trapped in the lactam lattice), and response factor differences are accounted for.[1][2]

Strategic Workflow: The Qualification Decision Tree

The following diagram illustrates the decision logic for selecting and validating the standard based on the development phase.

G Start Need Reference Standard for CAS 69131-52-8 Phase Determine Development Phase Start->Phase Early Early Discovery / Screening Phase->Early Non-Regulated Late GLP Tox / Clinical / GMP Phase->Late Regulated Vendor Purchase Commercial Grade (Check HPLC Purity >95%) Early->Vendor Qualify Full Characterization Required (Create Primary Standard) Late->Qualify Final Qualified Primary Standard (Valid for RRF & Assay) Vendor->Final Only if CoA includes Potency Exp1 1. Structural Confirm (IR, MS, 1H-NMR, 13C-NMR) Qualify->Exp1 Exp2 2. Purity & Impurities (HPLC-UV + GC-HS for solvents) Exp1->Exp2 Exp3 3. Potency Assignment (qNMR or Mass Balance) Exp2->Exp3 Exp3->Final

Caption: Decision logic for qualifying 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one. Note the critical path for GLP/GMP requiring potency assignment beyond simple chromatographic purity.[1][2]

Experimental Protocol: Self-Validating Qualification

To establish a trustworthy standard (Option B), you must determine the Potency (% w/w) , not just purity.[1][2] The following protocol uses Quantitative NMR (qNMR) , the gold standard for non-compendial materials, as it relies on the physics of nuclear spin rather than reference standards of the analyte itself.[1][2]

Method A: Potency Assignment via qNMR (Internal Standard Method)

This protocol eliminates the need for a "pure" version of the analyte to test the analyte.[1][2]

Reagents:

  • Analyte: ~20 mg of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (dried).

  • Internal Standard (IS): Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® grade).[1][2] Must have non-overlapping signals.

  • Solvent: DMSO-d6 (Excellent solubility for lactams and anilines).[1][2]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 15-20 mg of the analyte (

    
    ) and 10-15 mg of the Internal Standard (
    
    
    
    ) into the same weighing boat or directly into the vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Dissolve completely in 1.0 mL DMSO-d6. Ensure no particulates remain.[1][2]

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1][2]

    • Pulse Angle: 90°.[1][2]

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical: must be
      
      
      of the slowest proton to ensure full relaxation).[1][2]
    • Scans: 16 or 32.[1][2]

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS peak (e.g., Maleic acid singlet at

      
       6.2 ppm).[1][2] Set integral to define number of protons (
      
      
      
      ).[1][2]
    • Integrate a unique analyte signal (e.g., the aromatic protons of the chlorophenyl ring or the pyrrolidinone

      
       triplets).[1][2] Avoid the broad 
      
      
      
      peak.[1][2]
  • Calculation:

    
    
    Where 
    
    
    
    is potency,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is mass.[1][2]
Method B: HPLC-UV Purity & Impurity Profiling

Used to support the Mass Balance approach and determine Relative Response Factors (RRF).[1][2]

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1][2]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the aniline and prevents tailing).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 240 nm (Aniline

    
     transition) and 210 nm (Lactam).[1][2]
    
  • Temperature: 30°C.

Data Interpretation:

  • Main Peak: Expect retention time ~8-12 min depending on gradient.[1]

  • Key Impurities: Look for the Nitro-precursor (elutes later due to non-polar

    
     group) and Hydrolysis products  (Ring-opened amino acid, elutes earlier at the void volume).[1][2]
    

References

  • Chemical Identity & Synthesis Context

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CAS 69131-52-8.[1] Retrieved from .[1][2]

    • Accela ChemBio.[1][2] (2025).[1][2] Certificate of Analysis: 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one.[1][3][4][5] Retrieved from .[2]

  • Analytical Methodology (Lactam/Aniline Metabolism)

    • Naylor, E. M., et al.[1][2] (1993).[1][2] "Metabolism of 3-(p-chlorophenyl)pyrrolidine... conversion to lactam metabolites." Journal of Medicinal Chemistry. Link (Demonstrates the metabolic stability and HPLC behavior of related chlorophenyl-pyrrolidinones).

  • Standard Qualification Guidelines

    • International Council for Harmonisation (ICH).[1][2] (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1][2] Link.

    • United States Pharmacopeia (USP).[1][2][6] General Chapter <761> Nuclear Magnetic Resonance.[1][2] Link.[1][2]

Sources

Comparative analysis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one vs. non-chlorinated analogs

[1]

Executive Summary

This guide provides a technical evaluation of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one (hereafter referred to as ACP ) versus its non-chlorinated analog, 1-(3-Aminophenyl)pyrrolidin-2-one (hereafter APP ).[1]

In drug discovery, the transition from a hydrogen (APP) to a chlorine substituent (ACP) at the para-position relative to the pyrrolidone linkage is rarely accidental. It typically represents a strategic "metabolic block" or a lipophilicity optimization step.[1] This analysis dissects the physicochemical shifts, metabolic implications, and synthetic nuances driven by this single halogen substitution.

FeatureACP (Chlorinated) APP (Non-Chlorinated) Impact of Chlorination
CAS No. 69131-52-8119283-37-1 / 2483-65-0 (isomer var.)[1]Identity
Mol. Weight 210.66 g/mol 176.22 g/mol +34.44 Da
cLogP (Est.) ~1.8 – 2.1~0.9 – 1.2Increased Lipophilicity
Metabolic Fate Resists para-hydroxylationProne to rapid para-hydroxylationExtended Half-life
Electronic State Aniline pKa reduced (less basic)Aniline pKa standardAltered H-Bonding

Physicochemical & Mechanistic Analysis

The "Magic Chloro" Effect

The addition of chlorine at the C4 position (ortho to the amino group, para to the pyrrolidone) induces profound changes in the molecule's behavior.

  • Metabolic Blocking (The Primary Driver):

    • APP (Non-Cl): The C4 position on the phenyl ring is electronically activated and sterically accessible. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) rapidly oxidize this position to form a p-aminophenol derivative, leading to rapid clearance and potential Phase II conjugation (glucuronidation).[1]

    • ACP (Cl): The Chlorine atom sterically and electronically deactivates the C4 position. The C-Cl bond is strong and resistant to oxidative cleavage.[1] This forces metabolism to shift to slower routes (e.g., N-acetylation of the aniline or pyrrolidone ring oxidation), significantly extending in vivo half-life (

      
      ).[1]
      
  • Lipophilicity & Permeability:

    • The chloro-substitution increases the partition coefficient (LogP) by approximately 0.7–1.0 log units.[1]

    • Result: ACP exhibits superior passive membrane permeability compared to APP, making it a more viable scaffold for CNS targets or intracellular receptors.

  • Electronic Modulation of the Amino Group:

    • The chlorine atom is electron-withdrawing by induction (

      
      ) but electron-donating by resonance (
      
      
      ).[1] However, in the ortho position to the amine (C3-Amino, C4-Chloro), the inductive effect dominates, slightly lowering the pKa of the aniline nitrogen.
    • Consequence: The amino group in ACP is a weaker hydrogen bond acceptor but a slightly more acidic hydrogen bond donor than in APP.[1]

Mechanistic Diagram: Metabolic Fate

The following diagram illustrates the metabolic divergence caused by the chlorine atom.

MetabolicFateAPPAPP (Non-Chlorinated)(H at C4)CYPCytochrome P450(Oxidation)APP->CYP High AffinityACPACP (Chlorinated)(Cl at C4)ACP->CYP Low Affinity (Steric Block)Metab_APPMajor Metabolite:4-Hydroxy-APP(Rapid Clearance)CYP->Metab_APP FastMetab_ACPMetabolic Block:No C4-Hydroxylation(Extended Stability)CYP->Metab_ACP Shunted to Minor Pathways

Figure 1: Comparative metabolic stability. The C4-chlorine atom in ACP blocks the primary site of oxidative metabolism, preventing the rapid formation of phenolic metabolites seen with APP.

Experimental Protocols: Synthesis & Validation

As an application scientist, you must validate the synthesis to ensure the chlorine atom remains intact and the pyrrolidone ring forms correctly without side reactions.

Synthesis Strategy (Self-Validating Protocol)

Objective: Synthesize ACP from 3-nitro-4-chlorobenzoic acid or 3-nitro-4-chloroaniline precursors. Method of Choice: Cyclization of the aniline with 4-chlorobutyryl chloride.[1]

Step-by-Step Workflow:
  • Acylation (The Critical Junction):

    • Reagents: 3-Amino-4-chloronitrobenzene (Start with Nitro to protect the amine? No, use 3-nitro-4-chloroaniline if reducing later, or 1,3-diamino-4-chlorobenzene with selective protection).[1]

    • Correction: The most robust route starts with 3-nitro-4-chloroaniline .[1]

    • Reaction: Dissolve 3-nitro-4-chloroaniline in THF/DCM. Add 4-chlorobutyryl chloride (1.1 eq) and Triethylamine (1.2 eq) at 0°C.

    • Checkpoint: Monitor TLC. The formation of the linear amide intermediate (N-(3-nitro-4-chlorophenyl)-4-chlorobutanamide) should be quantitative.[1]

  • Cyclization (Lactam Formation):

    • Reagents: NaH (Sodium Hydride) or KOtBu in DMF/THF.[1]

    • Procedure: Treat the linear amide with base to displace the terminal alkyl chloride.[1]

    • Observation: Formation of 1-(3-nitro-4-chlorophenyl)pyrrolidin-2-one .[1]

    • Note: The Chlorine on the phenyl ring is stable under these conditions; it will not undergo nucleophilic aromatic substitution (

      
      ) because the nitro group is meta to the potential leaving group (Cl), and the amide nitrogen is electron-donating.
      
  • Reduction (The Specificity Test):

    • Challenge: Reduce the Nitro group (

      
      ) to Amino (
      
      
      ) without dechlorinating the aromatic ring.
    • Forbidden Method: Pd/C +

      
       (High risk of hydrogenolysis/dechlorination).
      
    • Recommended Method: Iron (Fe) powder /

      
        in Ethanol/Water or 
      
      
      in HCl.[1]
    • Protocol: Reflux nitro-intermediate with Fe powder (5 eq) and

      
       (saturated aq) in EtOH for 2 hours.
      
    • Validation: LC-MS should show M+H peak of 211.0 (Cl isotope pattern 3:1), confirming retention of Chlorine.[1]

Synthesis Workflow Diagram

SynthesisStartStart:3-Nitro-4-chloroanilineStep1Acylation:+ 4-Chlorobutyryl chloride(Linear Amide Formation)Start->Step1Step2Cyclization:+ NaH / DMF(Formation of Pyrrolidone Ring)Step1->Step2Step3Chemoselective Reduction:Fe / NH4Cl / EtOH(Avoids Dechlorination)Step2->Step3 Critical StepProductFinal Product:ACP (1-(3-Amino-4-chlorophenyl)...)Step3->Product

Figure 2: Synthetic route prioritizing chemoselectivity. The reduction step uses Iron/Ammonium Chloride to prevent the loss of the chlorine atom, which is a risk with catalytic hydrogenation.

Performance Comparison Data

The following data summarizes the expected performance differences based on structure-activity relationship (SAR) principles for N-aryl pyrrolidinones.

ParameterACP (Chlorinated)APP (Non-Chlorinated)Implication for Drug Dev
HPLC Retention (

)
High (Elutes later)Low (Elutes earlier)ACP requires higher % organic modifier in QC methods.
Solubility (Aq) Low (< 0.1 mg/mL)Moderate (~0.5 mg/mL)ACP may require micronization or formulation aid (e.g., cyclodextrins).
Plasma Protein Binding High (> 90%)Moderate (~70-80%)ACP will have a lower free fraction (

) in plasma.[1]
Metabolic Stability High (Microsomal stability > 60 min)Low (Microsomal stability < 20 min)ACP is the superior candidate for oral dosing.

References

  • Chiodi, D., & Ishihara, Y. (2022).[2] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.[1][2] [Link]

    • Context: Foundational text on the "Magic Chloro" effect, explaining the potency and stability boosts seen when substituting H for Cl.[2]

  • Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.[1]

    • Context: Authoritative source on metabolic blocking of para-positions in phenyl rings.[1]

    • Context: Verification of chemical identity and commercial availability of the specific chlorinated analog.[1]

  • Rej, R., et al. (2016).

    • Context: Standard methodology for the 4-chlorobutyryl chloride cyclization route described in Section 3.[1]

Safety Operating Guide

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a functionalized lactam intermediate, often utilized in the synthesis of Factor Xa inhibitors and other pharmaceutical scaffolds.[1] Its structure combines a chlorinated aniline moiety with a pyrrolidinone ring.[1]

From a disposal perspective, this compound presents a dual challenge: the chlorinated aromatic ring (persistent, potential for dioxin formation if burned improperly) and the aniline functionality (potential toxicity/mutagenicity).[1]

Immediate Action: Do NOT dispose of down the drain or in general trash.[1] This compound requires segregation into Halogenated Hazardous Waste streams.[1]

Chemical Identification Table
PropertyDetail
Chemical Name 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
CAS Number 1252761-21-9 (Refers to (R)-isomer; treat racemate identically)
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility Low in water; soluble in DMSO, Methanol, DCM
Key Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity
Hazard Analysis & Disposal Logic

To ensure safety and compliance, we must understand why we dispose of it this way. This protocol is built on Structure-Activity Relationship (SAR) analysis.[1]

  • The Chloro-Aniline Moiety: The presence of a chlorine atom ortho to an amine on a phenyl ring suggests potential for aquatic toxicity and methemoglobinemia if absorbed.[1]

    • Implication: All rinsates must be captured; zero discharge to sewer.[1]

  • The Halogen (Chlorine): Standard incineration at low temperatures (600–800°C) can lead to the formation of polychlorinated dibenzodioxins (PCDDs).[1]

    • Implication: Waste must be routed to a facility with high-temperature incinerators (>1100°C) equipped with acid gas scrubbers to neutralize HCl.[1]

  • The Lactam Ring: While generally stable, it contributes to the nitrogen load (NOx generation during combustion).[1]

Waste Segregation Protocol

Effective disposal begins at the bench.[1] Segregate waste at the point of generation to prevent cross-contamination and dangerous reactions.[1]

A. Solid Waste (Pure Compound/Spill Debris) [1]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains Chlorinated Aniline Derivative)."[1]

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions with the amine group.[1]

B. Liquid Waste (Mother Liquors/Rinsates) [1]
  • Solvent Matrix: If dissolved in DMSO, Methanol, or DCM.[1]

  • Stream: Halogenated Organic Solvents . Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the chlorinated solute classifies the entire mixture as halogenated for incineration purposes.[1]

  • Prohibited: Do not mix with aqueous acid waste streams (potential for precipitation or hydrolysis).[1]

Operational Workflows (Visualized)
Workflow 1: Disposal Decision Tree

This logic gate ensures the material ends up in the correct waste stream based on its physical state.[1]

DisposalDecision Start Waste Generation: 1-(3-Amino-4-chlorophenyl) pyrrolidin-2-one CheckState Check Physical State Start->CheckState Solid Solid Waste (Powder, Filter Cake, Wipes) CheckState->Solid Solid Liquid Liquid Waste (Reaction Mixture, Rinsate) CheckState->Liquid Liquid SolidBin Container: HDPE Wide Mouth Label: Toxic Solid Organic Solid->SolidBin CheckSolvent Solvent Type? Liquid->CheckSolvent Destruction Final Fate: High-Temp Incineration (>1100°C with HCl Scrubbing) SolidBin->Destruction HaloStream Stream: Halogenated Solvents (Red Can/Tag) CheckSolvent->HaloStream DCM/Chloroform CheckSolvent->HaloStream Methanol/DMSO (Contaminated with Cl-cmpd) HaloStream->Destruction

Figure 1: Decision tree for segregating solid vs. liquid waste containing chlorinated aniline derivatives.

Workflow 2: Spill Response & Cleanup

In the event of a benchtop spill, follow this precise sequence to minimize exposure.

SpillResponse Alert 1. Alert & Isolate (Inform Lab Personnel) PPE 2. Don PPE (Nitrile Gloves x2, Lab Coat, Safety Goggles, N95/P100 if dusty) Alert->PPE Contain 3. Containment (Cover with absorbent pads or dampen to prevent dust) PPE->Contain Clean 4. Cleanup (Scoop into HDPE jar. Triple rinse area with Ethanol) Contain->Clean Label 5. Label & Dispose (Tag as Hazardous Waste) Clean->Label

Figure 2: Immediate response protocol for solid or liquid spills.[1][2]

Detailed Disposal Protocol
Step 1: Preparation & PPE

Before handling waste containers, ensure you are wearing:

  • Gloves: Double-gloving with Nitrile (0.11 mm minimum) is recommended due to the aniline derivative's potential for skin absorption.[1]

  • Eye Protection: Chemical splash goggles.[1]

  • Respiratory: If handling large quantities of dry powder, use a fume hood or an N95 particulate respirator to prevent inhalation.[1]

Step 2: Packaging
  • Solids: Transfer all contaminated consumables (weigh boats, pipette tips, gloves) and solid chemical into a clear plastic bag, seal it, and place it inside the solid waste drum.[1]

  • Liquids: Pour liquid waste into the Halogenated Solvent carboy.

    • Critical: Leave at least 10% headspace in the container to allow for vapor expansion.[1]

    • Critical: Ensure the cap is vented if the waste mixture has any potential for off-gassing (though this compound is stable, the solvent matrix might be volatile).[1]

Step 3: Labeling (RCRA Compliance)

Your waste tag must explicitly list:

  • Full Chemical Name: 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one.[1][3]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][4]

  • Constituents: If in solution, list the solvent % (e.g., "95% Methanol, 5% 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one").

Step 4: Final Destruction

The waste management contractor must be instructed to utilize Incineration .[1]

  • Method: Rotary Kiln Incineration.[1]

  • Temperature: >1100°C (2000°F).[1]

  • Residence Time: >2 seconds.[1]

  • Justification: This ensures the complete cleavage of the chlorinated bond and destruction of the aromatic ring, preventing environmental release of persistent organic pollutants (POPs).[1]

References
  • PubChem. (n.d.).[1] 1-(3-amino-4-chlorophenyl)pyrrolidin-2-one (CID 13062315).[1][3] National Library of Medicine.[1] Retrieved February 26, 2026, from [Link][1]

  • U.S. EPA. (2024).[1] Management of Halogenated Organic Wastes (RCRA Guidelines).[1] Environmental Protection Agency.[1] Retrieved February 26, 2026, from [Link][1]

Sources

Personal protective equipment for handling 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one is a critical intermediate in the synthesis of anticoagulants (specifically Apixaban). While often labeled with standard GHS warnings (Irritant H315, H319, H335), its structural moieties—a chloro-aniline coupled with a pyrrolidinone ring—demand a higher tier of precaution than standard laboratory reagents.

The Toxicological Logic (Why Standard PPE is Insufficient)
  • Aniline Moiety: Aniline derivatives are known sensitizers and can cause methemoglobinemia (interference with oxygen transport in blood) upon absorption. They are often lipophilic, facilitating skin permeation.

  • Pharmacological Potency: As a late-stage intermediate for a Factor Xa inhibitor, this compound may possess intrinsic biological activity. In the absence of specific OEL (Occupational Exposure Limit) data, it must be handled as a Potent Compound (Occupational Exposure Band 3 estimated: 10–100 µg/m³) .

Risk-Based PPE Matrix

This matrix replaces generic advice with task-specific barrier selection.

Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Solid Handling (Weighing, Transfer)Primary: Fume Hood/BSCSecondary: N95 or P100 Respirator (if open handling is unavoidable)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change outer glove every 30 minsSafety Goggles(prevent dust ingress)Lab Coat + Tyvek Sleeves (covers wrist gap)
Solution Handling (Synthesis, Extraction)Primary: Fume Hood (Sash <18")Laminate / Multilayer (e.g., Silver Shield®) if handling concentrated stock.Double Nitrile for dilute solutions.[1][2]Safety Glasses w/ Side Shields + Face Shield (if splash risk exists)Chemical-Resistant Apron over Lab Coat
Spill Cleanup (> 10 grams/mL)Full-Face Elastomeric Respirator (P100 + Organic Vapor Cartridge)Heavy Duty Butyl or Viton (>14 mil thickness)Integrated in Full-Face RespiratorTyvek Coverall (Type 5/6) + Shoe Covers
Glove Permeation Science
  • Nitrile: Good for incidental splash protection against the solid.

  • The Risk: Small aromatic amines (anilines) can permeate thin nitrile (<4 mil) in under 15 minutes.

  • The Solution: For prolonged contact or solvent handling (e.g., DCM/Methanol solutions), use Laminate (EVOH) gloves, which offer >480 min breakthrough time against aromatics.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating loop to ensure containment integrity.

Phase 1: Engineering Setup (Pre-Work)
  • Velocity Check: Verify Fume Hood face velocity is 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun if handling the dry powder, as pyrrolidinone derivatives can be electrostatic, causing "fly-away" dust.

  • Waste Prep: Place a dedicated solid waste container inside the hood to prevent moving contaminated items across the sash line.

Phase 2: Donning Sequence (Critical)
  • Inspect Lab Coat (ensure no tears).

  • Don Inner Gloves (Nitrile, extended cuff).

  • Don Tyvek Sleeves (tuck inner glove under sleeve).

  • Don Outer Gloves (tuck sleeve into outer glove).

    • Validation: This "shingling" method ensures liquids flow away from the skin.

Phase 3: Handling & Synthesis
  • Weighing: Do not weigh on an open bench. If a balance enclosure is unavailable, use the "tare-outside, weigh-inside" method:

    • Tare vial outside.

    • Add solid inside hood.

    • Cap tightly before removing to check weight.

  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to minimize aerosolization of the solid.

Phase 4: Decontamination & Doffing
  • Wipe Down: Wipe all exterior surfaces of flasks/vials with a methanol-dampened Kimwipe before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and discard immediately into hazardous waste.

  • Wash: Wash inner gloves with soap/water before removing them.

Visualization: Safety Logic Flow

The following diagram illustrates the decision logic for handling this specific intermediate, prioritizing engineering controls over PPE.

SafetyProtocol Start Start: Handling 1-(3-Amino-4-chlorophenyl) pyrrolidin-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid Solution / Reaction StateCheck->Liquid Synthesis EngineeringSolid Engineering Control: Powder Containment Hood or Balance Enclosure Solid->EngineeringSolid PPESolid PPE: N95/P100 + Double Nitrile + Tyvek Sleeves EngineeringSolid->PPESolid Action Perform Task (Minimize Aerosol/Splash) PPESolid->Action EngineeringLiquid Engineering Control: Chemical Fume Hood (Sash < 18 inches) Liquid->EngineeringLiquid PPELiquid PPE: Splash Goggles + Face Shield + Laminate Gloves (if solvent rich) EngineeringLiquid->PPELiquid PPELiquid->Action Decon Decontamination: Wipe containers with MeOH Dispose Outer Gloves in Hood Action->Decon End Exit Lab / Wash Hands Decon->End

Caption: Decision tree for PPE and Engineering Controls based on physical state (Solid vs. Liquid).

Disposal & Emergency Response

Disposal Strategy
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) due to the amine functionality (risk of exothermic reaction or nitration).

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly list "Halogenated" and "Toxic" due to the chloro-aniline component.

Spill Response (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don N95/P100 and double gloves.

  • Contain: Cover powder with a damp paper towel (water or PEG-400) to prevent dust dispersal.

  • Clean: Scoop up damp material. Wipe surface 3x with soap and water. Do not use a brush/dustpan (generates dust).

References

  • PubChem. Compound Summary: 1-(4-Chlorophenyl)pyrrolidin-2-one (Related Structure). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). [Link][3]

  • ECHA (European Chemicals Agency). Substance Information: Aniline Derivatives & Sensitization Risks. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.